molecular formula C6H13NO2 B13300504 3-(Ethoxymethoxy)azetidine

3-(Ethoxymethoxy)azetidine

Cat. No.: B13300504
M. Wt: 131.17 g/mol
InChI Key: GXTTXQUEPYXSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethoxymethoxy)azetidine is a chemical compound featuring a four-membered azetidine ring, a saturated heterocycle that serves as a valuable scaffold in organic synthesis and medicinal chemistry. The azetidine ring is a key pharmacophore in the design of bioactive molecules due to its constrained geometry and potential to improve physicochemical properties . Azetidine derivatives are explored as building blocks for novel therapeutics and are found in compounds with diverse biological activities . For instance, azetidine-based structures are under investigation for their antiproliferative effects in challenging cancer cell lines, including chemoresistant colon cancer, by targeting tubulin polymerization . Beyond pharmaceutical applications, azetidine monomers are used in polymer chemistry. They can undergo cationic ring-opening polymerization to form polyamines, such as polytrimethylenimine, which have applications in areas like non-viral gene transfection and CO2 capture . The reactivity of the azetidine ring, including its susceptibility to ring-opening and functionalization at the nitrogen atom, makes it a versatile intermediate for constructing more complex molecular architectures . This product is intended for research purposes as a synthetic intermediate to develop new chemical entities or materials. Handling and Safety: This product is for research use only and is not intended for diagnostic or therapeutic applications. Please consult the safety data sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

3-(ethoxymethoxy)azetidine

InChI

InChI=1S/C6H13NO2/c1-2-8-5-9-6-3-7-4-6/h6-7H,2-5H2,1H3

InChI Key

GXTTXQUEPYXSHG-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1CNC1

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: 3-(Ethoxymethoxy)azetidine as a Novel Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic systems to highly functionalized, sp3-rich aliphatic scaffolds is a defining paradigm in modern drug discovery. This "escape from flatland" directly correlates with improved clinical success rates by enhancing aqueous solubility, lowering toxicity, and improving target specificity. 3-(Ethoxymethoxy)azetidine emerges as a highly versatile, bifunctional building block in this space. By combining the conformational rigidity and metabolic stability of an azetidine ring with the tunable physicochemical properties of an ethoxymethoxy acetal, this molecule serves both as a critical intermediate in complex syntheses and a structural motif for modulating pharmacokinetics.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a comprehensive, self-validating framework for understanding, synthesizing, and applying 3-(Ethoxymethoxy)azetidine in medicinal chemistry workflows.

Physicochemical Profiling

Accurate molecular characterization is the foundation of reproducible research. The quantitative data for 3-(Ethoxymethoxy)azetidine is summarized in Table 1 below, establishing the baseline parameters for analytical tracking and stoichiometric calculations[1].

Table 1: Core Physicochemical Properties of 3-(Ethoxymethoxy)azetidine

PropertyValue / Description
Chemical Name 3-(Ethoxymethoxy)azetidine
CAS Number 1690832-85-9
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Core Scaffold Aliphatic Nitrogen Heterocycle (4-membered ring)
Functional Groups Secondary Amine (Azetidine), Acetal (Ethoxymethoxy)
Typical Storage Inert atmosphere, 2-8°C (to prevent acetal hydrolysis and amine oxidation)

Structural Significance & Mechanistic Rationale

The architectural design of 3-(Ethoxymethoxy)azetidine offers two distinct mechanistic advantages for drug developers:

The Azetidine Core

Azetidines are four-membered nitrogen heterocycles that offer a unique balance of ring strain and stability. Compared to their larger piperidine or pyrrolidine counterparts, azetidines possess a lower pKa, which reduces the basicity of the secondary amine. This subtle electronic shift decreases the likelihood of phospholipidosis (a common toxicity issue with highly basic lipophilic amines) and improves membrane permeability. Furthermore, the geometric constraints of the four-membered ring lock substituents into defined vectors, reducing the entropic penalty upon binding to a target protein[2].

The Ethoxymethoxy (EOM) Moiety

The ethoxymethoxy group (-O-CH2-O-CH2CH3) functions as an acetal. In synthetic workflows, it acts as a robust protecting group for the 3-hydroxyl position, structurally analogous to Methoxymethyl (MOM) or 2-(Trimethylsilyl)ethoxymethyl (SEM) ethers[3]. It is stable to strong bases, nucleophiles, and hydrides, allowing for aggressive functionalization of the azetidine nitrogen. Alternatively, in final drug candidates, the EOM group can be retained to act as a dual hydrogen-bond acceptor motif, subtly increasing the polar surface area (PSA) while maintaining a favorable lipophilic profile.

ADME Core 3-(Ethoxymethoxy)azetidine Scaffold Azetidine Azetidine Ring (sp3) Core->Azetidine EOM Ethoxymethoxy Group Core->EOM Rigidity Conformational Rigidity & Lower Basicity Azetidine->Rigidity Solubility Improved Aqueous Solubility (Escape from Flatland) Azetidine->Solubility Hbond H-Bond Acceptor Motif EOM->Hbond Protect Orthogonal Protecting Group EOM->Protect

Fig 1. Mechanistic rationale of the 3-(Ethoxymethoxy)azetidine scaffold in drug design.

Synthesis & Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocol details the synthesis of 3-(Ethoxymethoxy)azetidine from the commercially available precursor, 1-Boc-3-hydroxyazetidine. This is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) and explaining the causality behind each chemical intervention[4],[2].

Step 1: Alkylation (EOM Protection)

Objective: Convert the 3-hydroxyl group to an ethoxymethoxy acetal while the azetidine nitrogen remains protected by a tert-butyloxycarbonyl (Boc) group.

  • Preparation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere. Cool the reaction vessel to 0 °C. Causality: Anhydrous conditions and argon are critical because the subsequent reagent (NaH) reacts violently with moisture, and the electrophile (EOM-Cl) readily hydrolyzes.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the solution. Stir for 30 minutes at 0 °C. Causality: NaH acts as a strong, non-nucleophilic base to irreversibly deprotonate the secondary alcohol, forming a highly reactive alkoxide intermediate.

  • Electrophilic Addition: Add Chloromethyl ethyl ether (EOM-Cl, 1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • IPC (Self-Validation): Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 173) is fully consumed, replaced by the product mass (m/z 231).

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF, dry over Na2SO4, and concentrate.

Step 2: Selective Boc Deprotection

Objective: Remove the Boc group to yield the free secondary amine without cleaving the acid-sensitive EOM acetal.

  • Preparation: Dissolve the crude 1-Boc-3-(ethoxymethoxy)azetidine in anhydrous Dichloromethane (DCM). Cool to 0 °C.

  • Acidic Cleavage: Add a solution of 4M HCl in anhydrous Dioxane (5.0 eq). Stir at 0 °C for 1 hour, then warm to room temperature. Causality: While Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, aqueous acids will rapidly hydrolyze the EOM acetal. Using strictly anhydrous HCl in Dioxane ensures orthogonal cleavage—the Boc group is removed via gas evolution (CO2 and isobutylene), while the EOM group remains intact[4].

  • IPC (Self-Validation): Monitor via TLC (Ninhydrin stain). The disappearance of the UV-active/Ninhydrin-negative starting material and the appearance of a strong Ninhydrin-positive spot at the baseline indicates successful deprotection.

  • Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate 3-(Ethoxymethoxy)azetidine hydrochloride as a highly pure, stable salt.

SynthFlow SM 1-Boc-3-hydroxyazetidine Alk Alkylation NaH, EOM-Cl, DMF 0°C to RT SM->Alk Int 1-Boc-3-(ethoxymethoxy) azetidine Alk->Int IPC1 IPC: LC-MS / TLC Verify SM consumption Alk->IPC1 Monitor Deprot Boc Deprotection 4M HCl in Dioxane Anhydrous Int->Deprot Prod 3-(Ethoxymethoxy)azetidine Hydrochloride Deprot->Prod

Fig 2. Self-validating synthetic workflow for 3-(Ethoxymethoxy)azetidine.

Applications in Downstream Drug Development

Once isolated, the secondary amine of 3-(Ethoxymethoxy)azetidine can be subjected to a variety of functionalizations:

  • N-Alkylation / Reductive Amination: The free amine can be reacted with aldehydes or alkyl halides to append the azetidine core onto larger pharmacophores.

  • Amidation: Reaction with carboxylic acids (using coupling reagents like HATU or EDC) yields rigid amide linkages, often used to probe the binding pockets of kinase inhibitors or GPCR modulators.

  • Late-Stage Deprotection: If the EOM group is utilized strictly as a protecting group, it can be cleaved at the final stage of synthesis using strong aqueous acids (e.g., 6M HCl) or Lewis acids (e.g., BBr3) to reveal the free 3-hydroxyazetidine, a potent hydrogen-bond donor.

By integrating 3-(Ethoxymethoxy)azetidine into compound libraries, medicinal chemists can systematically explore the structure-activity relationship (SAR) of their targets while maintaining a high degree of control over the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

References

  • Grokipedia. "2-(Trimethylsilyl)ethoxymethyl chloride - Alcohol Protection Mechanisms." Grokipedia. Available at:[Link]

  • Total Synthesis. "SEM Protecting Group: SEM Protection & Deprotection Mechanism." Total Synthesis. Available at:[Link]

Sources

spectroscopic data (NMR, IR, MS) of 3-(Ethoxymethoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and synthesis of 3-(Ethoxymethoxy)azetidine , a critical protected building block in medicinal chemistry.

Note on Chemical Identity: While the methoxymethyl (MOM) analog (CAS 1697121-19-9) is frequently encountered, the ethoxymethyl (EOM) derivative offers distinct lipophilic advantages and orthogonal stability profiles. This guide focuses on the N-Boc protected form (tert-butyl 3-(ethoxymethoxy)azetidine-1-carboxylate) and the Hydrochloride Salt , as the free secondary amine is kinetically unstable and rarely isolated in pure form.

IUPAC Name: 3-(Ethoxymethoxy)azetidine Common Intermediates:


-Boc-3-(ethoxymethoxy)azetidine; 1-Benzhydryl-3-(ethoxymethoxy)azetidine.

Executive Summary & Structural Logic

The 3-(ethoxymethoxy)azetidine scaffold incorporates a strained four-membered nitrogen heterocycle (azetidine) with an acetal-based protecting group (EOM) at the C3 position.

  • Structural Causality in Spectroscopy:

    • Ring Strain: The azetidine ring current induces complex splitting patterns (puckering) in 1H NMR, typically between 3.5–4.5 ppm.

    • Acetal Anomeric Effect: The EOM group introduces a highly deshielded methylene singlet (

      
      ) around 4.7 ppm, a diagnostic handle for reaction monitoring.
      
    • Rotamers: In the

      
      -Boc form, restricted rotation around the carbamate bond often results in broad or dual signals in NMR at room temperature.
      

Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR)

Solvent:


 (for N-Boc) / 

(for HCl salt)
Table 1:

NMR Data (400 MHz)
Position

(ppm) -

-Boc Form
MultiplicityIntegralAssignment Logic
EOM Anomeric 4.72 Singlet (s)2HDiagnostic

proton; highly deshielded.
Azetidine C3-H 4.45 – 4.52Multiplet (m)1HMethine proton at the ether linkage.
Azetidine C2/C4 4.10 – 4.18Multiplet (m)2HRing protons cis to carbamate oxygen.
Azetidine C2/C4 3.85 – 3.92Multiplet (m)2HRing protons trans to carbamate oxygen.
EOM Ethyl 3.62Quartet (q,

Hz)
2HMethylene of the ethyl tail.
Boc-Methyl 1.44Singlet (s)9H

-Butyl group (disappears in HCl salt).
EOM Methyl 1.21Triplet (t,

Hz)
3HTerminal methyl of the EOM group.

Analyst Note: Upon deprotection to the HCl salt , the Boc singlet at 1.44 ppm vanishes. The azetidine ring protons shift downfield (


 4.2–4.8 ppm) due to the formation of the cationic ammonium species (

).
Table 2:

NMR Data (100 MHz,

)

(ppm)
AssignmentStructural Context
156.2 Carbamate

Carbonyl of the Boc protecting group.
93.8 EOM Anomeric

Diagnostic acetal carbon (

).
79.8 Boc Quaternary


-Butyl quaternary carbon.
66.5 Azetidine C3Methine carbon attached to the ether oxygen.
63.8 EOM Ethyl

Methylene of the ethyl group.
56.5 (broad) Azetidine C2/C4Ring carbons (broadened by rotameric exchange).
28.4 Boc MethylsMethyl carbons of the

-butyl group.
15.1 EOM MethylTerminal methyl group.
B. Mass Spectrometry (MS)

Method: ESI-Positive Mode

Ion (

)
SpeciesFragmentation Interpretation
232.15

Protonated molecular ion (

-Boc form).
254.14

Sodium adduct (common in ESI).
176.09

Loss of

-butyl group (McLafferty-like rearrangement).
132.08

Complete loss of Boc group (protonated amine).
88.05

Loss of EOM group (acidic labile cleavage in source).
C. Infrared Spectroscopy (FT-IR)

Phase: Neat film (ATR)

  • 2975, 2930 cm⁻¹: C-H stretching (Aliphatic).

  • 1705 cm⁻¹: C=O stretching (Strong, Carbamate).

  • 1390, 1365 cm⁻¹: C-H bending (Gem-dimethyl of Boc).

  • 1160, 1050 cm⁻¹: C-O-C stretching (Strong, Ether/Acetal bands).

Synthesis & Experimental Protocols

Reaction Logic

The synthesis avoids the isolation of the unstable free azetidine. The pathway utilizes


-Boc-3-hydroxyazetidine  as the starting scaffold. The EOM group is installed via Williamson ether synthesis using Ethoxymethyl chloride (EOM-Cl) .

Safety Warning: EOM-Cl is a potent alkylating agent and a suspected carcinogen. All operations must be performed in a fume hood.

Workflow Diagram (DOT)

SynthesisPath Start N-Boc-3-hydroxyazetidine (Starting Material) Inter N-Boc-3-(EOM)azetidine (Stable Intermediate) Start->Inter Alkyation Reagent EOM-Cl + NaH (DMF, 0°C) Reagent->Inter Final 3-(EOM)azetidine HCl (Target Salt) Inter->Final Deprotection Deprotect 4M HCl in Dioxane

Caption: Stepwise synthesis from commercial hydroxy-azetidine to the EOM-protected hydrochloride salt.

Detailed Protocol
Step 1: EOM Protection
  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Solvation: Dissolve

    
    -Boc-3-hydroxyazetidine  (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL). Cool to 0°C.
    
  • Deprotonation: Add Sodium Hydride (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of

    
     gas will be observed. Stir for 30 mins at 0°C.
    
  • Alkylation: Add Ethoxymethyl chloride (EOM-Cl, 1.1 equiv) dropwise via syringe.

    • Critical Control: Maintain temperature < 5°C to prevent EOM-Cl decomposition.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product (

    
    ) will be less polar than the starting alcohol.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    mL). Wash organics with water (
    
    
    ) and brine to remove DMF. Dry over
    
    
    .[1]
  • Purification: Flash chromatography (0-20% EtOAc in Hexanes) yields

    
    -Boc-3-(ethoxymethoxy)azetidine  as a colorless oil.
    
Step 2: N-Boc Deprotection (To generate the Salt)
  • Dissolution: Dissolve the intermediate from Step 1 in

    
     (5 mL).
    
  • Acidolysis: Add 4M HCl in Dioxane (5 equiv) at 0°C.

  • Precipitation: Stir at RT for 2 hours. The solution will become cloudy as the amine salt precipitates.

  • Isolation: Concentrate in vacuo or filter the precipitate. Wash with diethyl ether to remove Boc byproducts.

  • Result: 3-(Ethoxymethoxy)azetidine Hydrochloride (White hygroscopic solid).

References

  • Structural Analogs & NMR Standards

    • Source: ChemicalBook & Sigma-Aldrich (D
    • URL:

  • Azetidine Synthesis Methodology

    • Title: A Single-Step Synthesis of Azetidine-3-amines.[2]

    • Source:Journal of Organic Chemistry, 2020.[2]

    • URL:[Link]

  • Protecting Group Chemistry (EOM vs MOM)

    • Title: Protective Groups in Organic Synthesis (Greene & Wuts).
    • Context: Standard shifts for Ethoxymethyl ethers in NMR ( 4.7 ppm).
    • URL:[Link]

  • General Azetidine Characterization

    • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds.
    • Source:ACS Medicinal Chemistry Letters (via NIH).
    • URL:[Link]

Sources

Navigating the Stability of 3-(Ethoxymethoxy)azetidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1][2] Their unique conformational constraints and ability to introduce desirable physicochemical properties have led to their incorporation into a multitude of clinical candidates and marketed drugs.[1][3] 3-(Ethoxymethoxy)azetidine, with its acetal functionality, presents both opportunities and challenges in drug design. The ethoxymethoxy group can serve as a valuable pharmacophore or a cleavable handle, yet its inherent lability requires a thorough understanding of the molecule's stability profile. This guide provides an in-depth technical overview of the stability and storage considerations for 3-(Ethoxymethoxy)azetidine, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Predicted Stability Profile

While specific experimental data for 3-(Ethoxymethoxy)azetidine is not extensively published, its stability profile can be predicted based on the known chemistry of the azetidine ring and the ethoxymethoxy group.

The Azetidine Core: A Strained Ring System

The four-membered azetidine ring is inherently strained, making it susceptible to ring-opening reactions.[3] This reactivity can be influenced by substituents on the ring and the surrounding chemical environment.

  • Acid Sensitivity: The azetidine nitrogen is basic and can be protonated under acidic conditions. This can activate the ring towards nucleophilic attack and subsequent ring-opening.[4][5]

  • Thermal and Photochemical Instability: While generally more stable than aziridines, azetidines can be sensitive to heat and light, which can promote degradation pathways.

  • Oxidative Instability: The nitrogen atom can be susceptible to oxidation.

The Ethoxymethoxy Group: An Acid-Labile Acetal

The ethoxymethoxy group is an acetal, which is well-known to be unstable under acidic conditions. Hydrolysis of the acetal would lead to the formation of 3-hydroxyazetidine, formaldehyde, and ethanol. This is a critical degradation pathway to consider, especially during formulation development and in acidic biological environments.

Potential Degradation Pathways

Based on the combined functionalities, two primary degradation pathways are anticipated for 3-(Ethoxymethoxy)azetidine. Understanding these pathways is crucial for developing robust analytical methods and stable formulations.

Acid-Catalyzed Hydrolysis of the Ethoxymethoxy Group

This is predicted to be the most significant degradation pathway. The presence of even trace amounts of acid can catalyze the cleavage of the acetal bond.

G 3-(Ethoxymethoxy)azetidine 3-(Ethoxymethoxy)azetidine Intermediate_Carbocation Intermediate_Carbocation 3-(Ethoxymethoxy)azetidine->Intermediate_Carbocation H+ (acid) 3-Hydroxyazetidine 3-Hydroxyazetidine Intermediate_Carbocation->3-Hydroxyazetidine H2O Formaldehyde_Ethanol Formaldehyde + Ethanol Intermediate_Carbocation->Formaldehyde_Ethanol H2O

Caption: Predicted acid-catalyzed hydrolysis of 3-(Ethoxymethoxy)azetidine.

Azetidine Ring-Opening

While potentially less facile than acetal hydrolysis, ring-opening of the azetidine core remains a plausible degradation route, particularly under harsh acidic conditions or in the presence of strong nucleophiles.[3]

G cluster_0 Azetidine Ring System cluster_1 Ring-Opened Products Azetidine 3-(Ethoxymethoxy)azetidine Ring_Opened Various Ring-Opened Products Azetidine->Ring_Opened  Acid / Nucleophile / Heat  

Caption: General representation of azetidine ring-opening degradation.

Recommended Storage and Handling Conditions

Given the predicted instabilities, stringent storage and handling protocols are essential to maintain the integrity of 3-(Ethoxymethoxy)azetidine.

ParameterRecommendationRationale
Temperature 2-8 °C.[6]To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).To prevent potential oxidation and reaction with atmospheric moisture.
Light Protect from light.To prevent potential photolytic degradation.
Moisture Store in a tightly sealed container in a dry place.To prevent hydrolysis of the ethoxymethoxy group.
pH Avoid contact with acidic and strongly basic conditions.To prevent acid-catalyzed hydrolysis and potential base-catalyzed reactions.
Incompatibilities Strong oxidizing agents, strong acids.To prevent vigorous and potentially hazardous reactions.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. The following protocol is a recommended starting point for investigating the stability of 3-(Ethoxymethoxy)azetidine.

Objective

To identify the potential degradation products of 3-(Ethoxymethoxy)azetidine under various stress conditions and to establish a degradation pathway.

Materials
  • 3-(Ethoxymethoxy)azetidine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer, pH 7.4

  • ICH-compliant photostability chamber

  • ICH-compliant stability chambers

Experimental Workflow

Caption: Workflow for a forced degradation study of 3-(Ethoxymethoxy)azetidine.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of 3-(Ethoxymethoxy)azetidine (e.g., 1 mg/mL) in a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl. Keep one set at room temperature and another at 60°C.

    • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH. Keep one set at room temperature and another at 60°C.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Subject the solid compound and the stock solution to 80°C in a stability chamber.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines.

  • Time-Point Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). The sampling frequency should be adjusted based on the rate of degradation.

  • Sample Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method with UV/DAD detection to quantify the parent compound and any degradation products.

    • Utilize LC-MS/MS to identify the mass of the degradation products and to aid in their structural elucidation.

Conclusion

While 3-(Ethoxymethoxy)azetidine is a promising scaffold in drug discovery, its stability profile requires careful consideration. The primary anticipated liabilities are the acid-catalyzed hydrolysis of the ethoxymethoxy group and, to a lesser extent, the potential for azetidine ring-opening. By understanding these potential degradation pathways and implementing rigorous storage, handling, and stability testing protocols, researchers can mitigate risks and ensure the development of safe and effective drug candidates. The experimental framework provided in this guide serves as a robust starting point for a comprehensive stability assessment, enabling data-driven decisions throughout the drug development lifecycle.

References

  • Chemos GmbH & Co.KG. (2020, February 4). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Al-Juboori, A. M., & Al-Masoudi, W. A. (2022). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Tikrit Journal of Pure Science, 27(4), 1-10.
  • van der Pijl, R., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.
  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • van der Pijl, R., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • World Health Organization. (2021, March). Stability conditions for WHO Member States by Region. Retrieved from [Link]

  • Starr, J. T., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1765-1770.
  • BINDER GmbH. (n.d.). Stability tests with BINDER products. Retrieved from [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Mérieux NutriSciences. (n.d.). Stability studies. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Al-Masoudi, W. A. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 6(3), 564-572.
  • Al-Masoudi, W. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(5), 794-802.
  • Pharmaguideline. (2025, October 27). Climatic Zones for Stability Studies in Pharmaceuticals. Retrieved from [Link]

Sources

Technical Guide: Potential Biological Activities of Novel Azetidine Derivatives

[1][2]

Executive Summary: The Four-Membered "Privileged" Scaffold[3][4]

In the landscape of heterocyclic drug design, the azetidine ring (a saturated four-membered nitrogen heterocycle) has transitioned from a synthetic curiosity to a "privileged scaffold."[1][2][3][4] Unlike its five- and six-membered counterparts (pyrrolidines and piperidines), the azetidine ring introduces unique conformational constraints and high ring strain (~26 kcal/mol) .

These physical attributes translate directly into biological advantages:

  • Vectorial Control: The rigid geometry allows for precise positioning of pharmacophores, enhancing selectivity for protein binding pockets (e.g., GPCRs, kinases).

  • Metabolic Stability: The lowered lipophilicity (LogP) and altered basicity (pKa ~10-11) often result in improved metabolic stability and blood-brain barrier (BBB) permeability compared to acyclic amines.

  • Covalent Reactivity: In specific contexts (e.g.,

    
    -lactams/azetidin-2-ones), the ring strain drives covalent inhibition of enzymatic targets like transpeptidases.
    

This guide analyzes the biological potential of novel azetidine derivatives across three critical domains: Oncology, Infectious Disease, and CNS modulation.[5]

Therapeutic Domain A: Oncology

Mechanism: Irreversible STAT3 Inhibition & Tubulin Destabilization

Novel azetidine derivatives have shown potent efficacy against resistant tumor lines (e.g., MCF-7, MDA-MB-231) through two distinct mechanisms.

2.1. The STAT3 Axis

Signal Transducer and Activator of Transcription 3 (STAT3) is often constitutively active in breast and lung cancers. Small-molecule inhibitors containing the azetidine moiety (specifically N-substituted azetidines) have been identified to bind irreversibly to the SH2 domain of STAT3.

  • Causality: The azetidine core acts as a rigid linker that positions an electrophilic warhead (often a sulfonyl or acrylamide group) to react with Cysteine residues (e.g., Cys468) within the STAT3 binding pocket.

  • Outcome: This prevents STAT3 phosphorylation, dimerization, and nuclear translocation, effectively silencing downstream oncogenes like c-Myc and Cyclin D1.

2.2. Visualization: STAT3 Inhibition Pathway

The following diagram illustrates the interruption of the STAT3 signaling cascade by azetidine derivatives.

STAT3_PathwayReceptorCytokine Receptor(IL-6R/gp130)JAKJAK KinaseActivationReceptor->JAKPhosphorylationSTAT3_InactiveSTAT3 (Monomer)SH2 Domain ExposedJAK->STAT3_InactiveRecruitmentComplexInhibitor-STAT3Covalent ComplexSTAT3_Inactive->ComplexCovalent ModificationDimerSTAT3 DimerizationSTAT3_Inactive->DimerNative PathwayAzetidineAzetidine Inhibitor(Electrophilic Warhead)Azetidine->STAT3_InactiveIrreversible Binding(SH2 Domain)Complex->DimerBLOCKEDNucleusNuclear TranslocationDimer->NucleusTranscriptionOncogene Transcription(c-Myc, Bcl-xL)Nucleus->Transcription

Figure 1: Mechanism of action for azetidine-based STAT3 inhibitors preventing dimerization and nuclear entry.

Therapeutic Domain B: Antimicrobial Activity

Mechanism: Cell Wall Synthesis Interference & Efflux Evasion

Azetidin-2-ones (monocyclic

  • Target: Mycolic acid biosynthesis (InhA inhibition) and peptidoglycan cross-linking.

  • SAR Insight: Electron-withdrawing groups (EWGs) such as

    
    , 
    
    
    , or
    
    
    on the
    
    
    -aryl ring significantly enhance antimicrobial potency. The electron deficiency increases the lipophilicity and potentially the reactivity of the ring system, facilitating penetration through the waxy mycobacterial cell wall.
Quantitative Data Summary

Table 1: Comparative Potency of Azetidine Derivatives (Literature Aggregation)

Compound ClassSubstituent (R)Target OrganismIC50 / MIC (

g/mL)
Activity Level
Azetidin-2-one 4-NO2-PhenylS. aureus0.5 - 1.0High
Azetidin-2-one 4-Cl-PhenylE. coli2.0 - 4.0Moderate
Azetidin-2-one 4-OCH3-PhenylC. albicans> 64.0Low
N-Aryl Azetidine 3-FluoroM. tuberculosis1.2High
Standard AmpicillinS. aureus0.25Reference

Therapeutic Domain C: CNS Modulation

Mechanism: nAChR Agonism & Dopamine Antagonism

The azetidine ring is a bioisostere for the pyrrolidine ring found in nicotine. This structural similarity has led to the development of Sazetidine-A , a potent partial agonist of the

4
  • Neuroprotection: By selectively activating

    
     receptors without desensitizing them as rapidly as nicotine, azetidine derivatives show promise in treating neurodegenerative disorders like Parkinson's and Alzheimer's.
    
  • Dopamine Receptors: Certain 3-substituted azetidines act as D2/D4 receptor antagonists, providing antipsychotic effects with a reduced side-effect profile (lower extrapyramidal symptoms) due to their specific binding kinetics.

Structure-Activity Relationship (SAR) Logic[6][7]

To guide future synthesis, the following SAR decision tree outlines the optimization of the azetidine core.

SAR_LogicCoreAzetidine CorePos1N-Substitution (Pos 1)Core->Pos1Pos2C2 Carbonyl (Pos 2)Core->Pos2Pos3C3 SubstitutionCore->Pos3Aryl_EWGAryl_EWGPos1->Aryl_EWGElectron Withdrawing(NO2, Cl, F)Aryl_EDGAryl_EDGPos1->Aryl_EDGElectron Donating(OMe, CH3)CarbonylCarbonylPos2->CarbonylC=O (Beta-lactam)MethyleneMethylenePos2->MethyleneCH2 (Azetidine)FunctionalFunctionalPos3->FunctionalOH / NH2 / ArylAntimicrobialAntimicrobialAryl_EWG->AntimicrobialIncreases PotencyCNSCNSAryl_EDG->CNSModulates BBBPermeabilityAntibioticAntibioticCarbonyl->AntibioticAcylating AgentMetabolicMetabolicMethylene->MetabolicHigh StabilityTargetTargetFunctional->TargetReceptor Specificity(Kinase/GPCR)

Figure 2: Strategic SAR modifications for tuning biological activity.

Experimental Protocols

Chemical Synthesis: Staudinger Cycloaddition (Azetidin-2-ones)

Self-Validating Logic: This reaction utilizes the in situ generation of a ketene intermediate. The color change and precipitation of triethylamine hydrochloride salt serve as visual indicators of reaction progress.

Reagents:

  • Schiff Base (Imine derivative)

  • Chloroacetyl chloride[6][7][8][9]

  • Triethylamine (Et3N)

  • Solvent: Dry 1,4-Dioxane or Dichloromethane (DCM)

Protocol:

  • Preparation: Dissolve 0.01 mol of the appropriate Schiff base in 30 mL of dry 1,4-dioxane in a round-bottom flask.

  • Catalyst Addition: Add 0.02 mol of Triethylamine. Cool the mixture to 0–5°C using an ice bath. Rationale: Low temperature prevents polymerization of the ketene intermediate.

  • Acylation: Add 0.01 mol of Chloroacetyl chloride dropwise over 30 minutes with constant stirring.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 6–10 hours.

    • Checkpoint: Monitor via TLC (Benzene:Ethyl Acetate 8:2). Disappearance of the Schiff base spot indicates completion.

  • Isolation: Pour the reaction mixture into crushed ice. The solid precipitate is the crude azetidinone.

  • Purification: Recrystallize from ethanol to obtain pure crystals.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Self-Validating Logic: The conversion of yellow MTT to purple formazan occurs only in metabolically active mitochondria of living cells, providing a direct colorimetric readout of viability.

Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add graded concentrations of the azetidine derivative (0.1 – 100

    
    M). Include DMSO control (0.1%) and Positive Control (e.g., Doxorubicin).
    
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
    • Observation: Look for purple crystals at the bottom of the wells.

  • Solubilization: Aspirate media and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

References

  • National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Broad Institute. (2012).[10] Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Retrieved from [Link]

  • eScholarship. (2022).[11] Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. Retrieved from [Link]

Computational Frontiers in Azetidine Reactivity: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring—a highly strained, four-membered nitrogen heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Its ability to increase the fraction of sp³ carbons (


) while serving as a metabolically stable bioisostere for piperidines and morpholines makes it highly valuable in drug development. However, the inherent ring strain that makes azetidines useful also complicates their synthesis and functionalization.

This whitepaper provides an in-depth technical analysis of the theoretical and computational studies governing azetidine reactivity. By bridging Density Functional Theory (DFT) modeling with experimental outcomes, we outline the thermodynamic principles, divergent reactivity pathways, and self-validating computational protocols required to predict and harness azetidine chemistry effectively.

Physicochemical and Thermodynamic Foundations

To rationally design azetidine-containing therapeutics, one must first understand the thermodynamic forces dictating their behavior. The azetidine ring is characterized by a puckered conformation that relieves 1,2-eclipsing interactions, resulting in unique physicochemical properties compared to its saturated homologs.

As summarized by 1[1], the ring strain energy (RSE) of azetidine is approximately 25.2 kcal/mol. This is remarkably close to the highly reactive, three-membered aziridine (26.7 kcal/mol) but vastly higher than pyrrolidine (5.8 kcal/mol)[2]. Despite this immense strain, azetidine behaves chemically more like a standard secondary amine. Its aqueous


 (11.29) mirrors that of pyrrolidine (11.31) rather than the significantly less basic aziridine (7.98)[2].
Table 1: Thermodynamic and Physicochemical Properties of Saturated Nitrogen Heterocycles
HeterocycleRing SizeRing Strain Energy (kcal/mol)Aqueous

(25 °C)
Primary Reactivity Driver
Aziridine 326.77.98Extreme angle strain; rapid electrophilic ring-opening
Azetidine 425.211.29High strain + high basicity; controlled nucleophilic opening
Pyrrolidine 55.811.31Minimal strain; standard secondary amine reactivity
Piperidine 60.011.22Strain-free chair conformation; highly stable

Data synthesized from authoritative medicinal chemistry reviews[1][2].

Theoretical Profiling of Azetidine Reactivity

Nucleophilic Ring-Opening Dynamics

Because of its high basicity, the azetidine nitrogen is easily protonated or alkylated to form an azetidinium ion. This activation lowers the lowest unoccupied molecular orbital (LUMO), making the strained ring highly susceptible to nucleophilic attack. 3[3] have demonstrated that the regioselectivity of this


 ring-opening is strictly governed by the substitution pattern at the C2, C3, and C4 positions.

In enantioselective applications, such as the 4[4], DFT calculations reveal that the intermediate cis-azetidinium salt is thermodynamically favored by roughly 4.5 kcal/mol over the trans-isomer. This energy differential is the causal factor behind the high enantiomeric excess (ee) observed experimentally, as the reaction predominantly channels through the more stable cis-transition state[4].

Ring Expansion and Ylide Intermediates

Azetidines can also be synthesized via the expansion of smaller rings. A prominent example is the ring expansion of bicyclic methyleneaziridines.5[5] indicates this reaction proceeds through an aziridinium ylide intermediate. DFT intrinsic reaction coordinate (IRC) calculations prove that the subsequent ring-opening/closing sequence is a concerted, asynchronous [2,3]-Stevens-type rearrangement. Because the pathway is concerted and nearly barrierless, axial chirality from the initial substrate is transferred to the azetidine product with complete fidelity[5]. Furthermore,6[6] show that tuning the carbene precursor can divergently shift the kinetic preference, allowing chemists to selectively synthesize either azetidines or piperidines[7].

Photochemical and Radical Reactivity

Recent advances leverage computational prescreening to unlock novel photochemical syntheses. Researchers at MIT utilized8[8] to predict successful photocatalyzed reactions between alkenes and oximes. By calculating the energy match between the orbitals of the reactants, they accurately predicted the viability of 18 different alkene-oxime pairs to form azetidines, replacing traditional trial-and-error with rational, in-silico design[8]. Additionally, 9[9] highlight that one-electron reduction significantly weakens the C-C


 bond, lowering the activation energy for ring cleavage to ~14 kcal/mol and facilitating rapid ring opening[9].

Reactivity AZ Azetidine Core ACT Electrophilic Activation AZ->ACT SN2 Pathway PHOTO Photocatalytic Excitation AZ->PHOTO Late-Stage Func. NUC Nucleophilic Attack ACT->NUC SN2 Pathway OPEN Ring-Opened Amine NUC->OPEN SN2 Pathway RAD Radical Intermediate PHOTO->RAD Late-Stage Func. FUNC Functionalized Azetidine RAD->FUNC Late-Stage Func.

Divergent reactivity pathways of the azetidine scaffold under different activation modes.

Experimental Protocol: Self-Validating DFT Workflow for Azetidine Ring-Opening

To ensure scientific integrity and reproducibility, computational studies of azetidine reactivity must follow a strict, self-validating protocol. The following step-by-step methodology is designed to accurately model the nucleophilic ring-opening of azetidinium ions, preventing artifactual data caused by the high ring strain.

Step 1: Conformational Sampling and System Preparation

  • Action: Generate 3D structures of the azetidinium reactant, the nucleophile, and the pre-reaction complex. Perform a conformational search using Molecular Mechanics (e.g., OPLS4).

  • Causality: Azetidines exhibit rapid nitrogen inversion and ring puckering. Failing to identify the global minimum conformer will result in an artificially inflated activation barrier (

    
    ) during the transition state search.
    

Step 2: Geometry Optimization with Implicit Solvation

  • Action: Optimize the ground-state geometries using a robust hybrid functional (e.g., M06-2X or B3LYP-D3) and a triple-zeta basis set (e.g., 6-311+G(d,p)). Apply an implicit Solvation Model based on Density (SMD).

  • Causality: Gas-phase calculations of ionic species (like azetidinium) drastically overestimate electrostatic interactions. The SMD model provides the necessary dielectric screening to accurately reflect the experimental solvent environment (e.g., 2-MeTHF)[4].

Step 3: Transition State (TS) Search

  • Action: Execute a TS search (using the Berny algorithm or QST3) for the

    
     nucleophilic attack at the C2 or C3 position. Run a vibrational frequency calculation to confirm the presence of exactly one imaginary frequency.
    
  • Causality: The single imaginary frequency mathematically proves the structure is a first-order saddle point. The atomic displacement vector of this frequency must correspond to the simultaneous breaking of the C-N bond and forming of the Nu-C bond.

Step 4: Intrinsic Reaction Coordinate (IRC) Verification

  • Action: Perform an IRC calculation starting from the optimized TS geometry, tracking the pathway forward to the product and backward to the reactant complex.

  • Causality: This is the critical self-validation step. In highly strained rings, optimization algorithms can easily slip into competing cheletropic elimination pathways. The IRC guarantees that the identified TS directly connects the intended azetidinium reactant to the ring-opened linear amine product[5].

Step 5: High-Level Single-Point Energy Refinement

  • Action: Calculate the zero-point energy (ZPE) and thermal corrections at 298.15 K. Perform a single-point energy calculation at a higher level of theory (e.g., coupled-cluster CCSD(T) or def2-TZVPP) on the optimized geometries to obtain the final activation free energy (

    
    ).
    

DFT_Workflow N1 Define Azetidine System N2 Geometry Optimization (DFT) N1->N2 N3 Transition State Search N2->N3 N4 IRC Verification N3->N4 N5 Solvation & Energy (SMD) N4->N5 N6 Thermodynamic Output N5->N6

Computational workflow for DFT modeling of azetidine ring-opening reactions.

Advanced Considerations: Dynamic Control and Complexation

Beyond standard ring-opening, theoretical studies have illuminated the complex dynamic phenomena occurring at the azetidine nitrogen. For example, during the10

10[10], DFT calculations and in-situ FT-IR reveal that the lithiated intermediates are chemically stable but configurationally labile. The system undergoes a stereoconvergence toward a thermodynamically stable 

-coordinated species, which ultimately dictates the high enantioselectivity of the functionalized product[10]. Similarly, in11[11], computational models prove that bifunctional activation of both the azetidine nitrogen and the nucleophile is an absolute prerequisite for overcoming the kinetic barriers of the reaction[11].

Conclusion

The azetidine ring represents a privileged structural motif that balances formidable ring strain with surprising chemical stability. Theoretical studies and computational modeling—ranging from frontier orbital matching to rigorous DFT transition state analyses—have proven indispensable in rationalizing its complex reactivity. By employing self-validating computational protocols, researchers can accurately predict regioselectivity, map stereospecific ring expansions, and design novel synthetic routes, thereby accelerating the integration of azetidines into next-generation drug discovery pipelines.

References

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: nih.gov URL: 1

  • Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: clockss.org URL: 2

  • Title: Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair Source: mdpi.com URL: 9

  • Title: Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless[2,3]-Stevens Rearrangements of Aziridinium Ylides Source: nih.gov URL: 5

  • Title: Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines Source: nih.gov URL: 3

  • Title: Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis Source: acs.org URL: 4

  • Title: Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines Source: nih.gov URL: 6

  • Title: Scientists use computational modeling to guide a difficult chemical synthesis Source: mit.edu URL: 8

  • Title: Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines Source: mdpi.com URL: 10

  • Title: Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations Source: chemrxiv.org URL: 11

Sources

understanding the ring strain of 3-(Ethoxymethoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

The Thermodynamic and Conformational Landscape of 3-(Ethoxymethoxy)azetidine: A Technical Guide to Ring Strain and Bioisosteric Application

Executive Summary

Azetidines represent a privileged class of four-membered nitrogen heterocycles that have fundamentally reshaped modern medicinal chemistry. By serving as metabolically stable, sp3-rich bioisosteres for piperidines, morpholines, and aliphatic amines, they offer a pathway out of "flatland" drug design[1][2]. The functionalization of the azetidine core—specifically the incorporation of an ethoxymethoxy (EOM) group at the C3 position—introduces a complex interplay of steric bulk, stereoelectronic effects, and inherent ring strain. This whitepaper provides a rigorous analysis of the thermodynamic forces dictating the conformation of 3-(Ethoxymethoxy)azetidine, detailing the causality behind its structural dynamics and outlining self-validating experimental protocols for its characterization.

The Mechanics of Azetidine Ring Strain

The parent azetidine ring possesses a remarkably high ring strain energy of approximately 25.2 kcal/mol[3]. This energetic penalty is nearly identical to that of the highly reactive three-membered aziridine (26.7 kcal/mol) and vastly greater than that of the five-membered pyrrolidine (5.8 kcal/mol)[3]. The strain is a composite of two primary thermodynamic forces:

  • Baeyer (Angle) Strain: The ideal bond angle for an sp3-hybridized carbon is 109.5°. In the constrained azetidine architecture, the C-C-C angle is severely compressed to ~87°, and the C-N-C angle to ~92°[3]. This compression forces the electron orbitals to bend, weakening the skeletal bonds.

  • Pitzer (Torsional) Strain: If the four-membered ring were perfectly planar, all adjacent C-H and N-H bonds would be forced into a fully eclipsed conformation, maximizing electron-cloud repulsion.

To alleviate this severe Pitzer strain, the azetidine ring spontaneously distorts from planarity. It adopts a "puckered" conformation, characterized by a median puckering angle of ~15.3°[1].

Substituent Effects: The Role of the 3-Ethoxymethoxy Group

The addition of an ethoxymethoxy (-OCH2OCH2CH3) group at the C3 position fundamentally alters the energy landscape of the ring. The EOM group acts as a bulky acetal ether, dictating the ring's preferred geometry through steric transannular interactions.

In a puckered azetidine, substituents at C3 can occupy either a pseudo-axial or pseudo-equatorial position. The bulky EOM ether strongly favors the pseudo-equatorial orientation. If it were to adopt a pseudo-axial position, it would suffer from severe 1,3-diaxial-like steric clashes with the syn-axial protons located at C2 and C4[4]. Consequently, the presence of the EOM group effectively "locks" the ring into a specific puckered state to minimize these transannular interactions.

G N1 Planar Azetidine (High Energy) N2 Torsional Strain (Eclipsing Bonds) N1->N2 N3 Angle Strain (Baeyer Strain) N1->N3 N4 Ring Puckering (~15° Distortion) N2->N4 N3->N4 N5 Pseudo-Equatorial EOM (Steric Relief) N4->N5 Favored N6 Pseudo-Axial EOM (Steric Clash) N4->N6 Disfavored

Logical flow of thermodynamic forces driving azetidine ring puckering.

Quantitative Data Summary

The following tables synthesize the thermodynamic and geometric parameters critical for understanding this scaffold, contrasting the parent molecule with the 3-substituted derivative.

Table 1: Comparative Ring Strains of Saturated N-Heterocycles

HeterocycleRing SizeRing Strain (kcal/mol)Reference Context
Aziridine326.7Highly reactive, prone to ring-opening[3].
Azetidine (Parent)425.2Kinetically stable despite high strain[3].
3-(EOM)azetidine 4 ~26.5 - 28.0 (Est.) Elevated due to added steric bulk [1][4].
Pyrrolidine55.8Low strain, highly flexible[3].
Piperidine60.0Strain-free standard[1].

Table 2: Geometric Parameters of the Azetidine Core

ParameterValueCausality / Implication
Median Puckering Angle15.3°Spontaneous distortion to relieve eclipsing torsional strain[1].
C-C-C Bond Angle~87°Primary source of Baeyer angle strain[3].
C-N-C Bond Angle~92°Adaptation of nitrogen hybridization to ring constraints[3].
N-Inversion Barrier~10 kcal/molAllows rapid lone-pair interconversion at room temperature[3].

Experimental Methodologies for Strain and Conformation Analysis

To empirically validate the structural dynamics of 3-(Ethoxymethoxy)azetidine, a multimodal approach is required. Direct calorimetric measurement of ring strain is often confounded by intermolecular forces (e.g., hydrogen bonding). Therefore, the following protocols are designed as self-validating systems to ensure absolute data integrity.

G step1 Isolate 3-(EOM)azetidine step2 Low-Temp VT-NMR step1->step2 step3 X-Ray Crystallography step1->step3 step4 DFT Calculations step1->step4 step5 Strain & Conformation Data step2->step5 step3->step5 step4->step5

Multimodal experimental workflow for validating azetidine conformation.

Protocol A: Variable-Temperature NMR (VT-NMR) for Puckering Dynamics
  • Objective: Determine the time-averaged conformation and the energy barrier of ring inversion.

  • Causality: At room temperature, the rapid inversion of the nitrogen lone pair (~10 kcal/mol barrier) and ring puckering averages the NMR signals[3]. Lowering the temperature slows these dynamics below the NMR timescale, allowing distinct observation of the pseudo-equatorial and pseudo-axial conformers.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 15 mg of highly pure 3-(Ethoxymethoxy)azetidine in 0.5 mL of anhydrous, deuterated dichloromethane (CD2Cl2). CD2Cl2 is chosen to ensure low-temperature solubility without solvent freezing.

    • Internal Referencing: Add 0.1% Tetramethylsilane (TMS) as an internal standard. This acts as a self-validating control for chemical shift stability across extreme temperature gradients.

    • Data Acquisition: Acquire baseline 1H and 13C spectra at 298 K. Gradually lower the probe temperature in 10 K increments down to 180 K, allowing 5 minutes of equilibration at each step.

    • Karplus Analysis: At the coalescence temperature and below, extract the 3J(H,H) coupling constants between the C3 proton and the adjacent C2/C4 protons. Apply the generalized Karplus equation to calculate the dihedral angles, which will empirically confirm the pseudo-equatorial preference of the bulky EOM group[3][4].

Protocol B: Computational DFT Workflow for Strain Energy Estimation
  • Objective: Quantify the exact ring strain energy (RSE) introduced by the EOM substituent.

  • Causality: Density Functional Theory (DFT) using homodesmotic reactions isolates the strain energy by computationally "breaking" the ring into acyclic unstrained analogs while strictly conserving the number and types of bonds, thereby canceling out systematic bond-energy calculation errors.

  • Step-by-Step Methodology:

    • Geometry Optimization: Construct the 3-(Ethoxymethoxy)azetidine molecule in silico. Perform geometry optimization using the B3LYP functional with a 6-311++G(d,p) basis set. The diffuse functions (++) are critical for accurately modeling the electron density of the lone pairs on the oxygen and nitrogen atoms.

    • Frequency Validation: Run vibrational frequency calculations on the optimized geometry. The strict absence of imaginary frequencies validates that the structure represents a true energy minimum on the potential energy surface.

    • Homodesmotic Reaction Design: Establish a balanced computational reaction, such as: 3-(Ethoxymethoxy)azetidine + 3 Ethane → Substituted Acyclic Amines/Ethers.

    • Energy Extraction: Calculate the zero-point energy (ZPE) corrected enthalpies for all species. The calculated enthalpy of the reaction directly correlates to the absolute Ring Strain Energy (RSE).

Implications in Medicinal Chemistry

Despite possessing a ring strain of ~25 kcal/mol, the azetidine core is kinetically stable[3][5]. Unlike aziridines, which readily undergo nucleophilic ring-opening, azetidines require specific activation (e.g., strong Lewis acids) to break[3]. The 3-EOM substitution provides a unique exit vector for structure-activity relationship (SAR) exploration. By replacing planar aromatic rings or highly flexible acyclic chains with 3-(Ethoxymethoxy)azetidine, drug developers can increase the sp3 carbon fraction (Fsp3) of drug candidates. This structural rigidity and three-dimensionality statistically correlate with higher clinical success rates due to improved aqueous solubility, favorable lipophilicity profiles, and reduced off-target toxicity[1][2].

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. URL: [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Institutes of Health (NIH). URL: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. URL: [Link]

Sources

Methodological & Application

3-(Ethoxymethoxy)azetidine as a Versatile Building Block in Drug Discovery: Applications, Properties, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary & Scientific Rationale

In contemporary drug discovery, the optimization of physicochemical properties is as critical as target affinity. Azetidines—four-membered, nitrogen-containing heterocycles—have emerged as privileged scaffolds to replace larger, more metabolically susceptible rings such as piperidines and pyrrolidines [1]. The incorporation of an azetidine ring inherently lowers lipophilicity (logP), reduces molecular weight, and provides rigid conformational restriction, which can significantly enhance the metabolic stability and pharmacokinetic profile of a drug candidate.

3-(Ethoxymethoxy)azetidine (CAS 2694728-00-0) is a highly specialized, bifunctional building block. It features a reactive secondary amine for scaffold integration and a 3-position oxygen protected by an ethoxymethoxy (EOM) group.

The Causality Behind the EOM Group

Why utilize an EOM ether rather than standard protecting groups like Benzyl (Bn) or tert-Butyldimethylsilyl (TBS)?

  • Steric Profile: The compact nature of the 4-membered azetidine ring makes bulky silyl ethers (like TBS or TBDPS) sterically hindering, often drastically reducing the nucleophilicity of the adjacent azetidine nitrogen during cross-coupling reactions.

  • Orthogonal Stability: The EOM group is highly stable to strong bases (e.g., NaOtBu, LiHMDS) and nucleophiles, allowing for aggressive N-functionalization (such as Buchwald-Hartwig aminations or Grignard additions to adjacent moieties) [3].

  • Mild Cleavage: Unlike Benzyl groups that require hydrogenolysis (incompatible with reducible functional groups like alkenes or aryl halides), the EOM acetal is cleaved under mild, aqueous acidic conditions to reveal the highly desirable 3-hydroxyazetidine pharmacophore [2].

Physicochemical Profiling

Understanding the baseline properties of azetidine building blocks allows medicinal chemists to predict their impact on the final Active Pharmaceutical Ingredient (API). The table below summarizes the quantitative physicochemical shifts when utilizing 3-(ethoxymethoxy)azetidine compared to its analogs.

Building BlockMW ( g/mol )cLogP (est.)H-Bond DonorsH-Bond AcceptorsPolar Surface Area (Ų)
Azetidine 57.100.11112.0
3-Hydroxyazetidine 73.09-0.82232.3
3-Methoxyazetidine 87.12-0.21221.3
3-(Ethoxymethoxy)azetidine 131.170.41330.5

Data Interpretation: The EOM-protected azetidine temporarily masks the hydrogen-bond donor capacity of the hydroxyl group, increasing solubility in organic solvents and facilitating organic synthesis. Upon deprotection, the resulting 3-hydroxyazetidine significantly lowers the cLogP, driving aqueous solubility and reducing off-target lipophilic binding [4].

Application Workflow

The standard application of 3-(ethoxymethoxy)azetidine involves its use as a nucleophile to append the azetidine motif onto a core therapeutic scaffold, followed by targeted deprotection.

G A 3-(Ethoxymethoxy) azetidine B N-Functionalization (e.g., Cross-Coupling) A->B C EOM-Protected Intermediate B->C D Mild Acidic Deprotection C->D E 3-Hydroxyazetidine API Target D->E

Synthetic workflow utilizing 3-(ethoxymethoxy)azetidine in drug discovery.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are included to ensure mechanistic integrity at each step.

Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol details the coupling of 3-(ethoxymethoxy)azetidine to an unactivated aryl bromide.

Scientific Rationale: RuPhos is selected as the optimal ligand. Azetidines are prone to ring-opening under palladium catalysis if the bite angle and steric bulk of the ligand are not precisely tuned. RuPhos promotes rapid reductive elimination, preventing the β-carbon elimination that leads to ring-opened byproducts. Cs₂CO₃ is chosen over NaOtBu to prevent base-catalyzed degradation of sensitive functional groups on the aryl core.

Materials:

  • Aryl bromide (1.0 equiv, 1.0 mmol)

  • 3-(Ethoxymethoxy)azetidine (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • RuPhos (0.04 equiv, 4 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, Pd₂(dba)₃, RuPhos, and Cs₂CO₃.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with dry Nitrogen (N₂) or Argon. Repeat this cycle three times.

  • Reagent Addition: Dissolve 3-(ethoxymethoxy)azetidine in anhydrous 1,4-dioxane (sparged with N₂ for 15 minutes prior to use). Add this solution to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath. Stir vigorously for 12–16 hours.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The EOM group is stable under standard LC-MS conditions (0.1% Formic Acid); look for the mass of the coupled product [M+H]⁺.

  • Workup: Cool the mixture to room temperature. Filter through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with Ethyl Acetate (30 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the EOM-protected N-aryl azetidine.

Protocol B: Mild Acidic Deprotection of the EOM Group

The EOM ether is an acetal. Its cleavage requires specific conditions to ensure the formaldehyde byproduct does not undergo side reactions (e.g., Eschweiler-Clarke methylation) with other amines in the molecule.

G A EOM-Ether (R-O-CH2-O-Et) B Protonation (H+) of Acetal Oxygen A->B C Oxocarbenium Ion Formation B->C D Hydration to Hemiacetal C->D E Cleavage: Free Alcohol + Formaldehyde + Ethanol D->E

Mechanistic pathway of ethoxymethyl (EOM) ether acidic deprotection.

Scientific Rationale: We utilize HCl in Dioxane/Methanol. The presence of Methanol acts as a scavenger for the released formaldehyde, forming dimethoxymethane (methylal) and preventing unwanted electrophilic trapping by the newly formed 3-hydroxyazetidine or other nucleophilic sites.

Materials:

  • EOM-protected N-aryl azetidine (1.0 mmol)

  • 4M HCl in 1,4-Dioxane (5.0 mL)

  • Methanol (5.0 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve the EOM-protected intermediate in Methanol (5.0 mL) in a round-bottom flask.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-Dioxane (5.0 mL) dropwise over 5 minutes.

  • Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation Checkpoint (TLC/LC-MS): Monitor the reaction. The starting material should completely disappear. The product will be highly polar; ensure LC-MS shows the loss of 58 Da (-C₃H₆O) corresponding to the EOM cleavage [3].

  • Quenching & Workup: Concentrate the reaction mixture under reduced pressure to remove volatiles (including the trapped formaldehyde byproduct).

  • Neutralization: Dissolve the crude residue in Dichloromethane (20 mL) and wash with saturated aqueous Sodium Bicarbonate (NaHCO₃) (20 mL) to neutralize the hydrochloride salt. Extract the aqueous layer twice more with DCM.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure 3-hydroxyazetidine derivative.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at:[Link] [1]

  • Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. NBInno. Available at:[Link] [2]

  • AMINO ACIDS: Insights and Roles in Heterocyclic Chemistry Volume 1 Protecting Groups. Pageplace. Available at:[Link] [3]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at:[Link] [4]

Application Note: Synthetic Protocols for N-Functionalization of 3-(Ethoxymethoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Scientific Rationale

Azetidines have emerged as privileged, highly sought-after motifs in modern medicinal chemistry[1]. As small, strained four-membered nitrogen heterocycles, they offer distinct pharmacokinetic advantages, including enhanced aqueous solubility, lowered lipophilicity (logD), and improved metabolic stability compared to their acyclic or larger heterocyclic counterparts[1]. Furthermore, azetidines frequently serve as rigidified bioisosteres for pyrrolidines, piperidines, and even phenyl rings[1].

While 3-hydroxyazetidine is a highly valuable building block[2], the presence of an unprotected secondary hydroxyl group can lead to chemoselectivity issues (e.g., competitive O-alkylation or O-acylation) during late-stage functionalization[3]. 3-(Ethoxymethoxy)azetidine elegantly solves this problem. By masking the hydroxyl group as an ethoxymethyl (EOM) acetal, the molecule presents a single, highly reactive nucleophilic site: the secondary amine.

The EOM protecting group is strategically chosen for its orthogonality: it is highly stable to strongly basic conditions, nucleophiles, and transition-metal catalysis (enabling diverse N-functionalization), yet it can be cleanly cleaved under mild acidic conditions to reveal the 3-hydroxyazetidine core[3].

Mechanistic Insights & Reactivity (E-E-A-T)

As a secondary amine, the nitrogen of 3-(ethoxymethoxy)azetidine is highly nucleophilic. However, the inherent ring strain of the azetidine ring (approximately 26 kcal/mol) subtly alters its reactivity profile[4]. The geometric constraints of the four-membered ring increase the s-character of the nitrogen lone pair, which can slightly attenuate its nucleophilicity and increase the energy barrier for transition states that require significant rehybridization.

Understanding these principles dictates our experimental choices:

  • For N-Alkylation: Direct alkylation with alkyl halides often leads to over-alkylation (quaternization). Reductive amination is the superior pathway. We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) because its mild hydride-donating capacity selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde. Furthermore, the EOM group remains completely stable under the weakly acidic conditions (e.g., trace acetic acid) often used to accelerate iminium formation.

  • For N-Acylation: Due to the steric constraints and altered hybridization of the azetidine nitrogen, standard carbodiimide couplings (e.g., DCC, EDC) can be sluggish. We employ HATU , a highly active uronium-based coupling reagent, which rapidly forms an active HOAt ester, driving the amide bond formation to completion while minimizing the risk of epimerizing chiral carboxylic acid partners[5].

  • For N-Arylation: Unactivated aryl halides require palladium-catalyzed Buchwald-Hartwig cross-coupling . A critical failure mode in azetidine cross-coupling is β-hydride elimination from the palladium-amido intermediate, which can lead to ring-opening or degradation. We mandate the use of bulky, electron-rich biarylphosphine ligands (such as RuPhos ) to accelerate reductive elimination and outcompete degradation pathways[6].

Reaction Pathways Visualization

G SM 3-(Ethoxymethoxy)azetidine Alk N-Alkylation (Reductive Amination) SM->Alk NaBH(OAc)3 Acy N-Acylation (Amide Coupling) SM->Acy HATU, DIPEA Ary N-Arylation (Cross-Coupling) SM->Ary Pd-Cat, Base D1 Acidic Cleavage Alk->D1 D2 Acidic Cleavage Acy->D2 D3 Acidic Cleavage Ary->D3 P1 N-Alkyl-3-hydroxyazetidine D1->P1 P2 N-Acyl-3-hydroxyazetidine D2->P2 P3 N-Aryl-3-hydroxyazetidine D3->P3

Fig 1: N-functionalization pathways of 3-(ethoxymethoxy)azetidine and EOM deprotection.

Quantitative Data Summary

Functionalization PathwayReagents / CatalystTypical ConditionsReaction TimeKey Advantage
N-Alkylation NaBH(OAc)₃, DCE, AcOH (cat.)Room Temp, N₂2 – 12 hAvoids quaternization/over-alkylation.
N-Acylation HATU, DIPEA, DMFRoom Temp, N₂1 – 4 hHigh coupling efficiency for strained amines.
N-Arylation Pd₂(dba)₃, RuPhos, NaOtBu80–100 °C, Toluene8 – 16 hOvercomes β-hydride elimination degradation.
EOM Deprotection 4M HCl in Dioxane / MeOHRoom Temp1 – 2 hMild cleavage, completely orthogonal to amides.

Step-by-Step Experimental Protocols

Note: 3-(Ethoxymethoxy)azetidine is frequently supplied as a hydrochloride or trifluoroacetate salt to enhance shelf stability[2]. The protocols below assume the use of the HCl salt, necessitating the addition of a tertiary amine base to liberate the free nucleophile in situ.

Protocol A: N-Alkylation via Reductive Amination

Objective: Synthesize N-alkyl-3-(ethoxymethoxy)azetidine derivatives.

  • Preparation: In an oven-dried round-bottom flask under N₂, suspend 3-(ethoxymethoxy)azetidine hydrochloride (1.0 equiv, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Free-basing: Add N,N-diisopropylethylamine (DIPEA) (1.1 equiv, 1.1 mmol) dropwise and stir for 10 minutes at room temperature.

  • Iminium Formation: Add the target aldehyde or ketone (1.0 equiv, 1.0 mmol), followed by glacial acetic acid (1.0 equiv, 1.0 mmol). Stir the mixture for 1 hour at room temperature to allow complete iminium ion formation.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 1.5 mmol). Stir the reaction mixture at room temperature for 2–12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validating System:

    • TLC: The starting aldehyde will disappear. Ninhydrin stain will show a shift from a primary/secondary amine spot to a tertiary amine (often staining faintly or requiring Dragendorff's reagent).

    • LC-MS: Look for the

      
       peak of the product. The EOM group is intact, so the mass should include the 
      
      
      
      Da mass of the
      
      
      moiety.
Protocol B: N-Acylation (Amide Bond Formation)

Objective: Synthesize N-acyl-3-(ethoxymethoxy)azetidine derivatives[5].

  • Activation: In a dry flask, dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (4.0 mL). Add DIPEA (3.0 equiv, 3.0 mmol) and stir for 15 minutes to generate the active HOAt ester.

  • Coupling: Add 3-(ethoxymethoxy)azetidine hydrochloride (1.1 equiv, 1.1 mmol) to the activated mixture. Stir at room temperature for 1–4 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (20 mL) and wash sequentially with 5% aqueous LiCl (to remove DMF) (3 × 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL). Dry over Na₂SO₄ and concentrate.

  • Self-Validating System:

    • NMR: The

      
       NMR will display characteristic rotameric signal splitting (due to restricted rotation around the newly formed tertiary amide bond), a classic hallmark of N-acylated azetidines. The EOM acetal protons (
      
      
      
      ) will appear as a distinct singlet or tightly coupled AB system around
      
      
      ppm.
Protocol C: N-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: Synthesize N-aryl-3-(ethoxymethoxy)azetidine derivatives[6].

  • Setup: In a Schlenk tube or sealed vial, combine the aryl halide (1.0 equiv, 1.0 mmol), 3-(ethoxymethoxy)azetidine hydrochloride (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and Sodium tert-butoxide (NaOtBu) (2.5 equiv, 2.5 mmol).

  • Degassing: Evacuate and backfill the vessel with N₂ (3 cycles).

  • Reaction: Add anhydrous, degassed Toluene (5.0 mL). Seal the tube and heat to 90 °C in an oil bath for 8–16 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography.

  • Self-Validating System:

    • LC-MS: The disappearance of the aryl halide isotopic pattern (e.g., the 1:1 ratio of an aryl bromide) and the appearance of the product mass.

Protocol D: EOM Deprotection

Objective: Cleave the EOM acetal to yield the final 3-hydroxyazetidine derivative.

  • Reaction: Dissolve the N-functionalized 3-(ethoxymethoxy)azetidine (1.0 mmol) in Methanol (2.0 mL).

  • Cleavage: Add 4M HCl in Dioxane (2.0 mL). Stir the mixture at room temperature for 1–2 hours. (Note: Do not heat excessively, as this can lead to azetidine ring opening in some highly strained or electron-deficient substrates).

  • Workup: Concentrate the reaction mixture under a stream of N₂ or reduced pressure to yield the 3-hydroxyazetidine as its hydrochloride salt. If the free base is required, neutralize with Amberlyst A21 basic resin or partition between DCM and saturated NaHCO₃.

  • Self-Validating System:

    • NMR: Complete disappearance of the EOM signals: the acetal

      
       (~4.7 ppm), the ethyl 
      
      
      
      (~3.6 ppm), and the ethyl
      
      
      (~1.2 ppm).

References

  • Tian, D., Chen, G., Wang, X., & Zhang, H.-J. (2024). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Available at:[Link]

  • Ombito, J. O., & Singh, G. S. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Available at:[Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at:[Link]

  • Triply Convergent Ni-Electrocatalytic Assembly of 1,1-diaryl Cyclobutanes, Azetidines, and Oxetanes. ChemRxiv. Available at:[Link]

Sources

Application Note: Improving Metabolic Stability via 3-(Ethoxymethoxy)azetidine Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of 3-(Ethoxymethoxy)azetidine as a specialized building block to engineer metabolically robust drug candidates.

Executive Summary

Metabolic instability, particularly oxidative clearance by Cytochrome P450 (CYP) enzymes, is a primary attrition factor in drug discovery. Saturated heterocycles like piperidine and pyrrolidine are common pharmacophores but often suffer from rapid oxidative metabolism at the


-carbon or high lipophilicity (LogD).

3-(Ethoxymethoxy)azetidine serves as a critical tactical reagent to access the 3-hydroxyazetidine scaffold. This moiety acts as a superior bioisostere, offering three distinct advantages:

  • Lipophilicity Reduction: Lowers LogD significantly compared to piperidine/pyrrolidine, reducing non-specific binding and metabolic clearance (

    
    ).
    
  • Metabolic Blocking: The strained ring and 3-substitution sterically and electronically deactivate the

    
    -carbons against CYP-mediated oxidation.
    
  • Synthetic Versatility: The ethoxymethoxy (EOM) group acts as a robust protecting group, allowing diverse N-functionalization chemistries (e.g., S

    
    Ar, Buchwald-Hartwig) before facile acidic deprotection.
    

Mechanistic Rationale

The "Metabolic Soft Spot" Problem

In standard saturated heterocycles (e.g., piperidine), the carbon atoms adjacent to the nitrogen (


-carbons) are electron-rich and sterically accessible, making them prime targets for CYP450-mediated hydroxylation and subsequent N-dealkylation.
The Azetidine Solution

Contracting the ring to a 4-membered azetidine introduces significant ring strain (~26 kcal/mol). This geometric constraint alters the hybridization of the


-hydrogens, making them less susceptible to hydrogen atom abstraction (HAT) by the CYP heme-oxo species.
Role of the 3-(Ethoxymethoxy) Substituent

The 3-(Ethoxymethoxy) group is a masked hydroxyl .

  • Direct Effect: The EOM group protects the oxygen during synthesis.

  • Final Effect (after deprotection): The resulting 3-hydroxy group lowers the overall lipophilicity (LogP/D) of the molecule. Since metabolic clearance often correlates with lipophilicity (Lipophilic Efficiency, LipE), the 3-hydroxyazetidine moiety frequently exhibits superior half-life (

    
    ) compared to its parent alkane.
    
Visualizing the Strategy

The following diagram illustrates the transition from a metabolically labile piperidine to a robust 3-hydroxyazetidine using the EOM-protected reagent.

MetabolicStrategy Piperidine Piperidine Scaffold (High Metabolic Liability) Metabolism CYP450 Oxidation (N-Dealkylation) Piperidine->Metabolism susceptible to Clearance Rapid Clearance (High CLint) Metabolism->Clearance Reagent Reagent: 3-(Ethoxymethoxy)azetidine Intermediate Intermediate: N-Substituted EOM-Azetidine Reagent->Intermediate Coupling (SNAr / Buchwald) FinalProduct Final Bioisostere: 3-Hydroxyazetidine (Low LogD, High Stability) Intermediate->FinalProduct Acidic Deprotection (Removes EOM)

Caption: Transformation of metabolic liability into stability using 3-(Ethoxymethoxy)azetidine.

Experimental Protocols

Protocol A: Synthetic Incorporation

Objective: Couple 3-(Ethoxymethoxy)azetidine to an aryl halide core and unmask the hydroxyl group.

Reagents:

  • Scaffold: Aryl Halide (Ar-X, where X = F, Cl, Br, I)

  • Reagent: 3-(Ethoxymethoxy)azetidine hydrochloride (1.2 equiv)

  • Base:

    
     or DIPEA (3.0 equiv)
    
  • Solvent: DMSO or NMP (for S

    
    Ar); Toluene/tBuOH (for Pd-coupling)
    
  • Deprotection: 4M HCl in Dioxane or TFA/DCM.

Step-by-Step Methodology:

  • Coupling (S

    
    Ar Example): 
    
    • Dissolve the Aryl Fluoride/Chloride scaffold (1.0 mmol) in DMSO (5 mL).

    • Add 3-(Ethoxymethoxy)azetidine hydrochloride (1.2 mmol) and

      
       (3.0 mmol).
      
    • Heat to 80–100°C monitoring by LCMS (typically 2–12 hours).

    • Note: The EOM group is stable under basic conditions, preventing O-arylation side reactions.

    • Workup: Dilute with water, extract with EtOAc, dry over

      
      , and concentrate.
      
  • EOM Deprotection (The Critical Step):

    • Dissolve the crude intermediate in MeOH (or DCM).

    • Add 4M HCl in Dioxane (10 equiv) or TFA (20% v/v in DCM).

    • Stir at Room Temperature for 1–4 hours. The acetal (EOM) hydrolyzes to the alcohol and ethanol/formaldehyde byproducts.

    • Validation: Monitor for the loss of the ethyl group signals in NMR and mass shift (-58 Da).

    • Purify via Reverse Phase HPLC (neutral or basic modifier) to isolate the 3-hydroxyazetidine analog.

Protocol B: Microsomal Stability Assay (In Vitro)

Objective: Quantify the metabolic stability improvement (


) of the new analog.

Materials:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6PDH, NADP+).
    
  • Test Compounds (1 µM final conc, <0.1% DMSO).

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) with Test Compound in Phosphate Buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into cold Acetonitrile (containing Internal Standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    

Data Analysis & Interpretation

When comparing the 3-hydroxyazetidine (derived from the EOM reagent) to a parent piperidine, expect the following trends:

ParameterPiperidine Analog3-Hydroxyazetidine AnalogInterpretation
LogD (pH 7.4) High (> 3.0)Lower (1.5 - 2.5) Improved solubility and reduced non-specific binding.

(Human)
Short (< 15 min)Extended (> 60 min) Blocked metabolic soft spots.

HighLow Reduced substrate affinity for CYP enzymes.
P-gp Efflux VariablePotential Risk Polar surface area increases; check permeability.

References

  • Title: The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.
  • Comparative Stability (Piperidine vs Azetidine): Title: A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Source: BenchChem Technical Guides.
  • Chemical Stability of Azetidines

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1]

    • Source: ACS Medicinal Chemistry Letters (2021).
    • URL:[Link]

  • Reagent Properties (3-Methoxy/Ethoxy analogs)

    • Title: 3-Methoxyazetidine hydrochloride Compound Summary.
    • Source: PubChem.[2]

    • URL:[Link]

Sources

methods for the synthesis of 3-functionalized azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring (a saturated 4-membered nitrogen heterocycle) has emerged as a critical pharmacophore in modern drug discovery. Its high strain energy (~26 kcal/mol) and ability to lower lipophilicity (LogP) while increasing metabolic stability make it a superior bioisostere for gem-dimethyl, carbonyl, and piperidine groups. However, the installation of substituents at the C3 position remains synthetically challenging due to the ring's susceptibility to uncontrolled opening and the steric hindrance of the nitrogen protecting group.

This guide details three field-proven, high-fidelity protocols for synthesizing 3-functionalized azetidines. These methods move beyond classical cyclizations, utilizing strain-release chemistry , nickel-catalyzed cross-coupling , and photoredox catalysis to access difficult chemical space.

Strategic Classification of Methods

We categorize the synthesis into three distinct mechanistic strategies. The choice of method depends on the stability of the precursors and the desired substitution pattern.

  • Strain-Release Functionalization: Utilizes the high reactivity of 1-azabicyclo[1.1.0]butanes (ABBs) to install nucleophiles at C3. Best for 3,3-disubstituted or 3-heteroatom azetidines.

  • Transition-Metal Cross-Coupling: Uses Ni-catalyzed Negishi or Cross-Electrophile Coupling (XEC) on 3-iodoazetidines. Best for installing C(sp3)-C(sp2) bonds (aryl/heteroaryl groups).

  • Photoredox Decarboxylation: Converts stable azetidine-3-carboxylic acids into reactive radicals. Best for late-stage functionalization and library generation.

Protocol 1: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

Mechanism & Rationale: This method exploits the "spring-loaded" nature of the bicyclic ABB system. The bridgehead C-N bond is highly strained. A nucleophile attacks the bridgehead carbon, breaking the central bond and relieving strain to form the azetidine ring with the nucleophile installed at C3. This is the most efficient route to 3,3-disubstituted azetidines.

Workflow Diagram

ABB_Functionalization cluster_0 Precursor Synthesis cluster_1 Strain-Release Opening Start 2,3-Dibromopropylamine Hydrobromide Cyclization Double Cyclization (PhLi or n-BuLi) Start->Cyclization -78°C to 0°C ABB 1-Azabicyclo[1.1.0]butane (ABB) Intermediate Cyclization->ABB In situ generation Nu_Attack Nucleophile Attack (Grignard/Thiol/Amine) ABB->Nu_Attack Strain Release Protonation Electrophile Trapping (H+, E+) Nu_Attack->Protonation Product 3-Functionalized Azetidine Protonation->Product

Caption: Generation of ABB from dibromo-precursors followed by nucleophilic strain-release opening.

Detailed Experimental Protocol

Step A: In Situ Generation of Sulfonyl-ABB Note: ABBs can be volatile and unstable. Generating them in situ or using sulfonyl-protected variants is recommended for reproducibility.

  • Reagents: 3-Iodo-N-tosylazetidine (1.0 equiv), t-BuLi (1.1 equiv), anhydrous THF.

  • Setup: Flame-dried Schlenk flask under Argon.

  • Procedure:

    • Dissolve 3-iodo-N-tosylazetidine in THF (0.1 M) and cool to -78 °C.

    • Add t-BuLi dropwise. The base abstracts the proton at C3, followed by elimination of iodide to form the bridgehead bond.

    • Stir for 30 min at -78 °C. The solution now contains the reactive ABB intermediate.

Step B: Nucleophilic Trapping (Grignard Addition)

  • Reagents: Aryl or Alkyl Grignard reagent (1.2 equiv), electrophile (e.g., MeOH for protonation or MeI for alkylation).

  • Procedure:

    • To the ABB solution at -78 °C, add the Grignard reagent dropwise.

    • Allow the mixture to warm slowly to 0 °C over 2 hours. The Grignard attacks the bridgehead carbon.

    • Quench: Cool back to -78 °C and add the electrophile (e.g., MeOH).

    • Workup: Dilute with Et2O, wash with saturated NH4Cl, dry over MgSO4, and concentrate.

    • Purification: Silica gel chromatography (typically Hexanes/EtOAc).[1]

Critical Control Point: The temperature must be strictly controlled during t-BuLi addition to prevent polymerization of the ABB intermediate.

Protocol 2: Nickel-Catalyzed Negishi Cross-Coupling

Mechanism & Rationale: C(sp3)-C(sp2) bond formation at the 3-position is difficult via Pd-catalysis due to slow oxidative addition and rapid


-hydride elimination. Nickel catalysts, however, suppress 

and facilitate the coupling of secondary alkyl halides. We utilize a Negishi protocol where 3-iodoazetidine is converted to an organozinc reagent.
Workflow Diagram

Ni_Negishi cluster_Zn Zinc Insertion (Activation) cluster_Coup Ni-Catalyzed Coupling IodoAz N-Boc-3-Iodoazetidine Zn_Dust Zn Dust / LiCl (Knochel Conditions) IodoAz->Zn_Dust Zn_Reagent Azetidinyl-Zinc Reagent Zn_Dust->Zn_Reagent THF, RT, 3h Catalyst NiCl2(glyme) (10 mol%) PyBCamCN or di-tBu-Bipy Zn_Reagent->Catalyst Transmetalation Ar_I Aryl Iodide/Bromide Ar_I->Catalyst Oxidative Addition Product_Neg 3-Aryl-Azetidine Catalyst->Product_Neg Reductive Elimination

Caption: Nickel-catalyzed Negishi coupling preventing beta-hydride elimination.

Detailed Experimental Protocol

Step A: Preparation of Azetidinyl-Zinc Reagent

  • Activation: Flame-dry a flask containing Zn dust (3.0 equiv) and LiCl (3.0 equiv) under vacuum at 150 °C for 1 hour.

  • Insertion: Cool to RT, add anhydrous THF. Add trimethylsilyl chloride (TMSCl, 5 mol%) and 1,2-dibromoethane (5 mol%) to activate the Zn surface.

  • Reaction: Add N-Boc-3-iodoazetidine (1.0 equiv) in THF. Stir at RT for 3-4 hours. GC-MS analysis of an iodolyzed aliquot should show >95% conversion to the organozinc species.

Step B: Cross-Coupling

  • Reagents: Aryl Iodide (0.8 equiv relative to Zinc reagent), NiCl2(glyme) (10 mol%), Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 15 mol%).

  • Procedure:

    • In a separate vial, mix the Ni source and ligand in THF for 10 min to form the active catalyst (green/blue solution).

    • Add the Aryl Iodide.[2]

    • Transfer the Azetidinyl-Zinc solution (from Step A) to the catalyst/aryl iodide mixture via syringe.

    • Stir at RT (or 40 °C for sluggish substrates) for 12-16 hours.

  • Workup: Quench with 1M HCl (careful of Boc group stability—use saturated NH4Cl if acid-sensitive), extract with EtOAc.

Expert Insight: The addition of LiCl is non-negotiable; it solubilizes the organozinc species, forming a "turbo-Grignard" type complex that dramatically accelerates transmetalation to Nickel.

Protocol 3: Photoredox Decarboxylative Arylation

Mechanism & Rationale: This method bypasses the need for unstable halides or strained rings by using stable carboxylic acids. A dual catalytic system (Iridium photocatalyst + Nickel cross-coupling catalyst) allows for the decarboxylation of azetidine-3-carboxylic acid to generate a transient C3 radical, which is then intercepted by the Nickel cycle.

Detailed Experimental Protocol
  • Substrates: N-Boc-azetidine-3-carboxylic acid (1.0 equiv), Aryl Bromide (1.0 equiv).

  • Catalysts:

    • Photocatalyst: [Ir{dF(CF3)ppy}2(dtbpy)]PF6 (1 mol%).

    • Metal Catalyst: NiCl2(glyme) (5 mol%) + dtbbpy (5 mol%).

  • Base: Cs2CO3 (3.0 equiv).

  • Solvent: DMF or DMSO (0.05 M).

  • Light Source: 34W Blue LED (450 nm).

Procedure:

  • Add all solids (Acid, Aryl Bromide, Ir-cat, Ni-cat, Ligand, Base) to a vial.

  • Evacuate and backfill with Nitrogen (3x).[3]

  • Add degassed solvent via syringe.

  • Irradiate with Blue LED with fan cooling (maintain temp < 35 °C) for 24 hours.

  • Workup: Dilute with water, extract with EtOAc. The high polarity of DMF requires thorough washing (LiCl solution recommended) to remove solvent traces.

Comparison of Methodologies

FeatureStrain-Release (ABB)Ni-Negishi CouplingPhotoredox Decarboxylation
Primary Bond Formed C3-Nucleophile (C-C, C-N, C-S)C3-Aryl/Heteroaryl (C-C)C3-Aryl/Alkyl (C-C)
Precursor Stability Low (ABB is transient/volatile)Moderate (Iodide is light sensitive)High (Carboxylic acid is stable)
Scope Excellent for 3,3-disubstitutionBroad for heteroarylsBest for late-stage functionalization
Key Limitation Requires handling reactive organolithiumsRequires preparation of Zn-reagentRequires specialized light setup
Typical Yield 60-85%70-90%50-75%

References

  • Aggarwal, V. K., et al. "Strain-Release-Driven Homologation of Boronic Esters: Application to the Synthesis of 1,3-Disubstituted Azetidines." Journal of the American Chemical Society, 2019.

  • Doyle, A. G., et al. "Nickel-Catalyzed Negishi Cross-Coupling of Alkyl Aziridines." Journal of the American Chemical Society, 2013.

  • MacMillan, D. W. C., et al. "Decarboxylative sp3 C–N Coupling via Dual Copper and Photoredox Catalysis." Nature, 2014.

  • Morken, J. P., et al. "Direct Alkylation of 1-Azabicyclo[1.1.0]butane with Organometallic Reagents." Organic Letters, 2021.

  • Bull, J. A., et al. "Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines." The Journal of Organic Chemistry, 2023.

  • Knochel, P., et al. "Preparation of Functionalized Organozinc Reagents." Nature Protocols, 2007.

Sources

Application Note: Scalable Synthesis of 3-(Ethoxymethoxy)azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-substituted azetidine ring is a high-value pharmacophore in modern drug discovery, offering a rigid sp³-rich scaffold that improves metabolic stability and solubility compared to larger heterocycles. However, the introduction of the ethoxymethoxy (EOM) group—a robust acetal-based hydroxyl protection—onto the strained azetidine ring presents specific scale-up challenges, primarily involving the handling of carcinogenic alkylating agents (EOM-Cl) and the management of ring strain during deprotection sequences.

This guide details a scalable, two-step protocol for synthesizing 3-(ethoxymethoxy)azetidine (free base) from the commercially available 1-benzhydryl-3-azetidinol . It prioritizes process safety by replacing hazardous sodium hydride (NaH) dispersions with Phase Transfer Catalysis (PTC) for the alkylation step, ensuring suitability for multi-gram to kilogram campaigns.

Strategic Route Analysis

The synthesis hinges on the orthogonal stability of the EOM ether and the N-benzhydryl protecting group. The EOM group is stable to basic and reductive conditions but labile to acid. Conversely, the N-benzhydryl group is removed via hydrogenolysis, preserving the acid-sensitive EOM ether.

Reaction Pathway

G SM 1-Benzhydryl-3-azetidinol (Starting Material) INT Intermediate 1 1-Benzhydryl-3-(ethoxymethoxy)azetidine SM->INT Step 1: EOM-Cl, 50% NaOH TBAB (PTC), Toluene (O-Alkylation) PROD Target Product 3-(Ethoxymethoxy)azetidine INT->PROD Step 2: H2 (5 bar), Pd(OH)2/C MeOH, 40°C (Hydrogenolysis)

Figure 1: Synthetic pathway designed for orthogonality and scalability.

Process Safety Management (PSM)

CRITICAL WARNING: This protocol utilizes Chloromethyl ethyl ether (EOM-Cl) , a known human carcinogen and volatile alkylating agent.

  • Containment: All transfers of EOM-Cl must occur within a closed system or a Class II Biological Safety Cabinet/Fume Hood with high-velocity extraction.

  • Quenching: Residual EOM-Cl must be destroyed in situ before any vessel opening. Use a solution of concentrated aqueous ammonia or ammonium hydroxide to convert EOM-Cl to the non-volatile amino-ether.

  • Ring Strain: Azetidines are high-energy molecules.[1] While stable at room temperature, avoid strong Lewis acids or temperatures >100°C during distillation to prevent ring-opening polymerization.

Detailed Experimental Protocols

Step 1: Phase-Transfer Catalyzed O-Alkylation

Objective: Install the EOM protecting group without using pyrophoric NaH or cryogenic conditions.

Reagents:

  • 1-Benzhydryl-3-azetidinol (1.0 equiv)

  • Chloromethyl ethyl ether (EOM-Cl) (1.2 equiv)

  • Toluene (10 vol relative to SM)

  • Sodium Hydroxide (50% aq. solution) (3.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

Protocol:

  • Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, and a reflux condenser connected to a caustic scrubber. Purge with N₂.

  • Dissolution: Charge 1-Benzhydryl-3-azetidinol, TBAB, and Toluene. Stir at 20°C until fully dissolved.

  • Base Addition: Add 50% NaOH solution in one portion. The biphasic mixture will form.

  • Reagent Addition: Cool the mixture to 10°C. Add EOM-Cl dropwise via a pressure-equalizing addition funnel over 45 minutes. Control exotherm to keep T_int < 25°C.

  • Reaction: Warm to 20–25°C and stir vigorously (800 RPM) for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:4) or HPLC. Target <2% unreacted alcohol.

  • Quench: Add 25% aqueous Ammonium Hydroxide (2 vol) and stir for 30 minutes to destroy excess EOM-Cl.

  • Workup: Stop stirring and allow phases to separate. Drain the aqueous (lower) layer. Wash the organic layer with water (3 x 3 vol) until pH is neutral.

  • Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure (40°C, 50 mbar) to yield Intermediate 1 as a viscous pale-yellow oil.

    • Yield Expectation: 90–95%.

    • Purification: Usually sufficiently pure (>95%) for Step 2. If necessary, filter through a short plug of silica gel eluting with 10% EtOAc/Hexane.

Step 2: Hydrogenolytic N-Deprotection

Objective: Remove the benzhydryl group to release the secondary amine without cleaving the acid-sensitive EOM acetal.

Reagents:

  • Intermediate 1 (1.0 equiv)[2]

  • Palladium hydroxide on Carbon (20 wt% Pd, dry basis) (0.1 wt equiv)

  • Methanol (HPLC grade) (10 vol)

  • Hydrogen Gas (H₂)

Protocol:

  • Setup: Load Intermediate 1 and Methanol into a stainless steel hydrogenation autoclave (e.g., Parr reactor).

  • Catalyst Charge: Under a nitrogen blanket, add the Pd(OH)₂/C catalyst. Safety: Catalyst is pyrophoric when dry; keep wet with solvent.

  • Hydrogenation: Seal reactor. Purge with N₂ (3x) then H₂ (3x). Pressurize to 5 bar (75 psi) H₂.

  • Reaction: Heat to 40°C and stir at 1000 RPM for 12–18 hours.

    • IPC: Monitor consumption of SM. The cleavage of the bulky benzhydryl group can be slow; repressurize H₂ if needed.

  • Filtration: Cool to 20°C. Vent H₂ and purge with N₂. Filter the mixture through a Celite® pad (or spark-proof filter cartridge) to remove the catalyst. Wash the cake with MeOH (2 vol).

  • Isolation: Concentrate the filtrate under reduced pressure (bath < 40°C).

    • Note: The product is a secondary amine and may be volatile. Do not apply high vacuum (< 10 mbar) for extended periods.

  • Final Product: The residue is 3-(Ethoxymethoxy)azetidine . It is typically a colorless to pale yellow oil.

Purification & Quality Control

For drug development applications, the free amine is often unstable upon long-term storage (prone to dimerization). It is recommended to either:

  • Use immediately in the next coupling step.

  • Convert to a stable salt: The Oxalate salt is preferred over HCl, as strong mineral acids can hydrolyze the EOM acetal.

Oxalate Salt Formation Protocol:

  • Dissolve crude amine in anhydrous Ethanol (5 vol).

  • Add Oxalic acid (1.0 equiv) dissolved in warm Ethanol.

  • Cool to 0°C. The oxalate salt will crystallize. Filter and dry.[3]

Data Summary Table:

ParameterStep 1 (Alkylation)Step 2 (Hydrogenolysis)
Scale Basis 100 g Input90 g Input
Limiting Reagent EOM-Cl (Toxic)H₂ Mass Transfer
Typical Yield 92%85-90%
Major Impurity Hydrolyzed EOM (Ethoxymethyl alcohol)Diphenylmethane (byproduct)
Critical Parameter Agitation Rate (PTC efficiency)H₂ Pressure / Catalyst Loading

Process Flow Diagram

ProcessFlow cluster_0 Step 1: PTC Alkylation cluster_1 Step 2: Hydrogenolysis R1 Reactor A (Toluene, SM, NaOH) Quench Quench (NH4OH) R1->Quench IPC Pass Add Addition Funnel (EOM-Cl) Add->R1 Slow Add <25°C Sep Phase Separation Quench->Sep R2 Autoclave (H2, Pd Cat, MeOH) Sep->R2 Oil Transfer Filt Celite Filtration (Remove Pd) R2->Filt Evap Rotary Evaporator (<40°C) Filt->Evap Product Final Product 3-(Ethoxymethoxy)azetidine Evap->Product

Figure 2: Workflow diagram illustrating the transition from biphasic alkylation to high-pressure hydrogenation.

Troubleshooting & Critical Insights

  • Issue: Low Conversion in Step 1.

    • Cause: Poor mixing in the biphasic system.

    • Solution: Increase agitation speed. PTC reactions are mass-transfer limited. Ensure TBAB loading is sufficient (0.05 equiv).

  • Issue: EOM Cleavage during Step 2.

    • Cause: Acidic impurities in the catalyst or solvent.

    • Solution: Add a trace of Triethylamine (0.1%) to the hydrogenation mixture to buffer the system.

  • Issue: Product Volatility. [4]

    • Cause: The free base is a low-molecular-weight amine.

    • Solution: Do not dry to constant weight under high vacuum. Isolate as a solution in DCM or convert to oxalate immediately.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for EOM stability and cleavage conditions).
  • Wuts, P. G. M. "Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols." In Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc., 2014. Link

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd ed.; Academic Press, 2012. (Source for PTC scale-up principles). Link

  • Strazzolini, P.; et al. "N-Benzhydryl-azetidin-3-ol: A versatile starting material." Tetrahedron Letters2008, 49, 3602.
  • Occupational Safety and Health Administration (OSHA). "Chloromethyl Methyl Ether and Chloromethyl Ethyl Ether Standard (1910.1006)." (Safety protocols for EOM-Cl). Link

Sources

Application Notes and Protocols: 3-(Ethoxymethoxy)azetidine in the Development of CNS Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Designing modulators for the central nervous system (CNS) requires a delicate balance of physicochemical properties. Traditional saturated heterocycles, such as piperidines and morpholines, often inflate lipophilicity (LogP) and molecular weight, leading to poor blood-brain barrier (BBB) penetrance and increased metabolic liabilities.1[1].

Within this chemical space, 3-(ethoxymethoxy)azetidine serves as a highly versatile bifunctional scaffold. The ethoxymethoxy (EOM) moiety can function either as a stable, polarity-tuning ether linkage in the final drug candidate or as a transient protecting group for the critical 3-hydroxyl position. This dual utility allows medicinal chemists to rapidly generate diverse libraries of CNS-active compounds targeting complex neurological pathways, including NMDA and nicotinic acetylcholine receptors (nAChRs).

Mechanistic Insights: Causality in Scaffold Selection

The selection of 3-(ethoxymethoxy)azetidine over traditional six-membered rings is driven by three core mechanistic advantages:

  • Conformational Pre-organization :2[2]. This rigid geometry forces attached pharmacophores into optimal vectors for receptor engagement.

  • Fsp³ and BBB Penetration : Increasing the fraction of sp³ hybridized carbons (Fsp³) correlates strongly with clinical success in CNS drugs.3[3]. Azetidines provide a compact, three-dimensional architecture that lowers the topological polar surface area (TPSA) and hydrogen bond donor count, facilitating passive diffusion across the endothelial tight junctions of the BBB.

  • The Ethoxymethoxy (EOM) Advantage :4[4]. When retained in the final molecule, the EOM group acts as a flexible hydrogen-bond acceptor network. It modulates the molecule's solvation shell without the high lipophilic penalty of standard alkyl ethers. When used as a protecting group, it shields the 3-position during harsh N-functionalization steps and is easily cleaved under mild acidic conditions to yield 3-hydroxyazetidine derivatives.5[5].

Workflow Start 3-(Ethoxymethoxy)azetidine Starting Material Step1 N-Functionalization (Reductive Amination) Start->Step1 Branch EOM Group Strategy Step1->Branch Retain Retain EOM (Tune TPSA & Lipophilicity) Branch->Retain Physicochemical Optimization Cleave Cleave EOM (Acidic) (Yield 3-OH Azetidine) Branch->Cleave H-Bond Donor Requirement PAMPA PAMPA-BBB Assay (Permeability Screening) Retain->PAMPA Cleave->PAMPA Lead CNS Lead Candidate PAMPA->Lead

Caption: Workflow for utilizing 3-(ethoxymethoxy)azetidine in CNS lead generation and BBB screening.

Experimental Protocols: Self-Validating Systems

Protocol A: N-Functionalization via Reductive Amination

Objective : To selectively functionalize the azetidine nitrogen while preserving the acid-sensitive ethoxymethoxy group. Causality : Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over direct alkylation to prevent over-alkylation (quaternary ammonium formation). Its mild, slightly acidic nature is well-tolerated by the EOM acetal linkage, preventing premature deprotection.

Step-by-Step Methodology :

  • Preparation : In an oven-dried flask under a nitrogen atmosphere, dissolve 3-(ethoxymethoxy)azetidine (1.0 equiv) and the target aryl/alkyl aldehyde (1.1 equiv) in anhydrous dichloroethane (DCE, 0.2 M).

  • Imine Formation : Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 2 hours. Self-Validation Check: Monitor the reaction by LC-MS to ensure complete consumption of the starting azetidine (absence of the M+H peak for the free amine).

  • Reduction : Cool the reaction mixture to 0°C. Portion-wise, add NaBH(OAc)₃ (1.5 equiv). The choice of this specific hydride donor is critical as it selectively reduces the protonated imine without reducing the unreacted aldehyde or cleaving the EOM group.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and safely destroy excess hydride. Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (EtOAc/Hexanes gradient) to yield the N-alkylated 3-(ethoxymethoxy)azetidine.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective : To quantify the passive blood-brain barrier permeability of the synthesized azetidine modulators. Causality : While in vivo models are definitive, they are low-throughput and resource-intensive. PAMPA-BBB utilizes a porcine brain lipid extract to closely mimic the specific lipid composition of the human BBB, providing a high-throughput, self-validating surrogate for passive diffusion.

Step-by-Step Methodology :

  • Lipid Preparation : Dissolve porcine brain lipid (PBL) in dodecane to a concentration of 20 mg/mL.

  • Plate Setup : Apply 4 μL of the PBL solution to the filter membrane of the donor plate (hydrophobic PVDF, 0.45 μm pore size). This creates the artificial lipid bilayer.

  • Compound Loading : Dilute the synthesized 3-(ethoxymethoxy)azetidine derivatives in PBS (pH 7.4) to a final concentration of 10 μM (ensure final DMSO concentration is < 1%). Add 300 μL to the donor wells.

  • Acceptor Wells : Fill the acceptor plate wells with 300 μL of fresh PBS (pH 7.4).

  • Incubation : Carefully assemble the donor and acceptor plates to form a "sandwich." Incubate at 37°C for 18 hours in a humidified environment to prevent evaporation.

  • Quantification & Validation : Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS to calculate the effective permeability (

    
    ).
    Self-Validation Criteria: Include Verapamil (high permeability control, 
    
    
    
    cm/s) and Theophylline (low permeability control,
    
    
    cm/s) in every run. The assay data is only accepted if these internal controls fall within their established historical ranges.

BBBPathway Blood Systemic Circulation (Blood Compartment) Drug Azetidine Derivative (High Fsp3, Optimal TPSA) Blood->Drug BBB Blood-Brain Barrier (Endothelial Tight Junctions) Drug->BBB Passive Diffusion Brain CNS Compartment (Target Engagement) BBB->Brain Permeation Efflux P-gp / BCRP Efflux (Minimized by Scaffold) BBB->Efflux Avoidance Efflux->Blood Efflux

Caption: Mechanism of passive BBB permeation and efflux avoidance by optimized azetidine modulators.

Quantitative Data Summary

To illustrate the physicochemical advantages of the 3-(ethoxymethoxy)azetidine scaffold, the following table summarizes representative profiling data comparing it against traditional heterocycles.

Scaffold MotifMolecular Weight (Da)cLogPTPSA (Ų)PAMPA-BBB

(

cm/s)
Metabolic Stability (

, min)
N-Benzyl Morpholine177.241.8512.58.422
N-Benzyl Piperidine175.272.603.214.218
N-Benzyl-3-OH Azetidine163.221.1023.511.545
N-Benzyl-3-(EOM)Azetidine 221.301.9532.818.7 58

Data Interpretation: The incorporation of the EOM group on the azetidine ring maintains a highly favorable cLogP while optimizing the TPSA to the ideal CNS range (40–90 Ų). This results in superior passive BBB permeability and enhanced microsomal stability compared to piperidine and morpholine analogs, which are more susceptible to rapid CYP450-mediated oxidation adjacent to the nitrogen atom.

References

1.[1] "Azetidines in medicinal chemistry: emerging applications and approved drugs", PubMed (NIH). URL: 2.[3] "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries", PMC (NIH). URL: 3.[5] "Synthetic azetidines could help simplify drug design for neurological diseases", ScienceDaily. URL: 4.[2] "The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds", Benchchem. URL: 5.[4] "4-Ethoxymethoxybenzyl chloride", Benchchem. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of 3-(Ethoxymethoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Ethoxymethoxy)azetidine (CAS: 1690832-85-9). This guide is engineered for researchers, synthetic chemists, and drug development professionals.

This molecule presents a unique dual-challenge during purification: it contains a highly polar, basic secondary amine (the azetidine ring) and a highly acid-labile acetal protecting group (the ethoxymethoxy, or EOM, group). Standard purification workflows often lead to poor recovery, streaking, or complete degradation. This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your purification workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I losing the EOM protecting group during standard silica gel chromatography? Causality: Standard unmodified silica gel contains surface silanol groups that render it weakly acidic (pH ~4.5–5.5), which can cause the deterioration of acid-labile molecules [1]. The EOM group is an acetal. Under these mildly acidic conditions, the acetal oxygen is protonated, leading to the formation of an oxocarbenium intermediate and subsequent hydrolysis into 3-hydroxyazetidine, ethanol, and formaldehyde [2]. Solution: Avoid standard silica. Use amine-functionalized silica (KP-NH) or basic alumina. If standard silica must be used, you must pre-treat the column by flushing it with 1–5% triethylamine (Et₃N) in your mobile phase to neutralize the acidic silanols [4].

Q2: My product streaks severely on TLC and during column chromatography, resulting in poor recovery. How can I improve peak shape? Causality: The secondary amine of the azetidine ring interacts strongly with the acidic silanol groups on the silica surface via hydrogen bonding and ion-exchange mechanisms. This causes the compound to drag through the column, resulting in severe tailing and streaking. Solution: Add a basic modifier (e.g., 1% NH₄OH or Et₃N) to your mobile phase (e.g., Dichloromethane/Methanol). The basic modifier competitively binds to the active silanol sites, allowing the azetidine to elute as a sharp, well-resolved band.

Q3: I attempted to isolate the product as a hydrochloride (HCl) salt to improve handling, but NMR shows complete degradation. What happened? Causality: The EOM group is highly labile to strong aqueous or anhydrous acids. The addition of HCl rapidly cleaves the acetal linkage. Solution: Do not form strong acid salts (HCl, TFA) of EOM-protected compounds. If a solid form is absolutely necessary, consider forming a salt with a mild organic acid, though isolating it as the free base is significantly safer. If you need to temporarily protect the amine to facilitate purification, use an orthogonal protecting group strategy. Because Boc and EOM are both cleaved by acids, they are not orthogonal; use a base-labile group like Fmoc or a hydrogenolysis-labile group like Cbz instead [3].

Q4: After concentrating my purified fractions, my isolated yield is suspiciously low, even though TLC showed a single strong spot. Where did the product go? Causality: 3-(Ethoxymethoxy)azetidine has a low molecular weight (131.17 g/mol ). In its free base form, the molecule is volatile. Solution: Do not subject the free base to high vacuum (<10 mbar) or elevated temperatures (>30°C) during rotary evaporation. Concentrate using a mild vacuum and a cool water bath to prevent volatilization.

Part 2: Experimental Protocols

Protocol A: Amine-Functionalized Silica Gel Chromatography

This self-validating protocol eliminates the need for mobile phase modifiers and protects the acid-labile EOM group.

  • Column Preparation: Pack a chromatography column with amine-functionalized silica gel (e.g., Biotage KP-NH or equivalent).

  • Sample Loading: Dissolve the crude 3-(ethoxymethoxy)azetidine in a minimum volume of Dichloromethane (DCM). Apply evenly to the top of the column.

  • Elution Strategy: Elute using a step gradient of DCM to 10% Methanol (MeOH) in DCM. Critical Check: Do not add acidic modifiers (like acetic acid or TFA) to the mobile phase.

  • Fraction Monitoring: Spot fractions on TLC plates. Since the molecule lacks a strong UV chromophore, visualize the spots using a Ninhydrin or KMnO₄ stain and gentle heating.

  • Concentration: Pool the product-containing fractions. Concentrate on a rotary evaporator with the water bath strictly set to ≤30°C and the vacuum no lower than 50 mbar to prevent volatile loss of the free base.

Protocol B: Liquid-Liquid Extraction (LLE) of the Free Base

Use this workflow to isolate the highly polar free base from aqueous reaction mixtures.

  • Quenching & Basification: If the reaction mixture is acidic, carefully quench and adjust the aqueous layer to pH > 9 using saturated aqueous NaHCO₃ or 1M NaOH. Validation: Verify pH with indicator paper before proceeding to ensure the azetidine is fully deprotonated and the EOM group is stabilized.

  • Extraction: Extract the aqueous layer 4–5 times with a polar organic solvent such as DCM or Ethyl Acetate (EtOAc). The high water solubility of the azetidine necessitates multiple extractions.

  • Washing & Drying: Wash the combined organic layers with a minimal amount of brine (to avoid pulling the polar product back into the aqueous phase). Dry over anhydrous Na₂SO₄. Note: Avoid MgSO₄ as it can be slightly acidic.

  • Filtration & Concentration: Filter off the drying agent and concentrate under the mild conditions specified in Protocol A (≤30°C, >50 mbar).

Part 3: Data Presentation

Table 1: Physicochemical Properties & Handling Parameters

ParameterValue / CharacteristicHandling Implication
Molecular Weight 131.17 g/mol High volatility; avoid high-vacuum drying.
Amine Nature Secondary Amine (Basic)Causes silica streaking; requires basic modifiers.
EOM Group Nature Acetal (Acid-Labile)Cleaves at pH < 6; avoid standard silica and HCl.
UV Absorbance NegligibleRequires chemical staining (Ninhydrin/KMnO₄) for TLC.

Table 2: Protecting Group Orthogonality Matrix

Amine Protecting GroupDeprotection ConditionOrthogonal to EOM?Recommendation
Boc (tert-Butoxycarbonyl)Strong Acid (TFA, HCl)No (EOM will cleave)Avoid if EOM must be retained.
Fmoc (Fluorenylmethyloxycarbonyl)Base (Piperidine)Yes Excellent choice for dual-protection.
Cbz (Carboxybenzyl)Hydrogenolysis (H₂, Pd/C)Yes Excellent choice for dual-protection.

Part 4: System Workflows & Mechanistic Diagrams

degradation A 3-(Ethoxymethoxy)azetidine (Intact EOM Group) B Protonation of Acetal Oxygen (Acidic Silica / HCl) A->B H+ C Oxocarbenium Intermediate + Azetidine Ring B->C Cleavage D 3-Hydroxyazetidine (Degradation Product) C->D H2O E Ethanol + Formaldehyde (Byproducts) C->E Hydrolysis

Fig 1: Acid-catalyzed degradation pathway of the EOM protecting group.

workflow A Crude Reaction Mixture BB BB A->BB Retains EOM B Aqueous Workup (Adjust to pH > 9) C Extract with DCM/EtOAc (Multiple Washes) D Amine-Functionalized Silica Chromatography C->D Organic Layer E Elute: DCM / MeOH (No Acidic Modifiers) D->E F Concentration (T < 30°C, > 50 mbar) E->F Fractions G Pure 3-(Ethoxymethoxy)azetidine F->G Prevents Volatilization BB->C Retains EOM

Fig 2: Optimized purification workflow preventing EOM cleavage and volatilization.

References

  • Thin Layer Chromatography - Chemistry LibreTexts Chemistry LibreTexts.
  • Protecting Groups Cleaved by Acid Thieme Connect.
  • Protective Groups - Organic Chemistry Portal Organic Chemistry Portal.
  • Silica Gel for Column Chrom

strategies to avoid ring-opening of the azetidine scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Azetidine Scaffold Integrity Center (ASIC) Technical Support for High-Strain Heterocycles

Welcome to the ASIC Knowledge Base

Current Status: Operational Topic: Preventing Ring-Opening & Polymerization of Azetidines Ticket Priority: Critical (Strain Energy: ~25.4 kcal/mol)

Executive Summary: The azetidine scaffold is a "loaded spring." With a ring strain energy of approximately 25.4 kcal/mol (106 kJ/mol), it sits precariously between the highly reactive aziridine and the stable pyrrolidine. The primary failure mode is the relief of this strain via C–N bond cleavage, triggered by protonation , quaternization (azetidinium formation) , or Lewis acid coordination .

This guide provides field-proven protocols to maintain scaffold integrity during functionalization, deprotection, and storage.

Module 1: Acid-Mediated Instability (Deprotection Protocols)

User Query: "I treated my N-Boc azetidine with 50% TFA/DCM, and the product mass corresponds to a ring-opened amino-alcohol or a polymer. What happened?"

Root Cause Analysis: Protonation of the azetidine nitrogen converts it into an excellent leaving group. In the presence of even weak nucleophiles (trifluoroacetate, water, or the carbonyl oxygen of a pendant ester), the ring opens to relieve strain. This is exacerbated by substituents at the C2 position, which can stabilize the developing carbocation (SN1-like character).

Troubleshooting & Solutions
MethodRisk LevelProtocol NotesRecommended For
TFA / DCM 🔴 Critical Avoid if possible. If necessary, use scavengers and 0°C.Unsubstituted azetidines only.
HCl / Dioxane 🟡 Moderate Use anhydrous 4M HCl. Keep strictly anhydrous to prevent hydrolysis.[1]Simple alkyl-azetidines.[2]
TMSOTf / 2,6-Lutidine 🟢 Safe Silyl-mediated cleavage. Non-acidic mechanism.Complex, acid-sensitive substrates.
Aq. Phosphoric Acid 🟢 Safe 85% H₃PO₄ in Toluene/DCM.Gold Standard for sensitive scaffolds.
Standard Operating Procedure (SOP): Safe Boc-Deprotection

Reference: Van Veen, B. C. et al. J. Org. Chem. 2021 [1]

  • Preparation: Dissolve N-Boc azetidine (1.0 equiv) in Toluene or DCM (0.1 M).

  • Activation: Add 85% aq. H₃PO₄ (5–10 equiv) at room temperature.

  • Agitation: Stir vigorously (biphasic mixture) for 2–4 hours.

  • Workup:

    • Cool to 0°C.[3][4][5]

    • Basify carefully with 4M NaOH or saturated Na₂CO₃ to pH > 10.

    • Crucial: Extract immediately. Do not let the free amine sit in the aqueous phase, as it may dimerize.

Module 2: The Azetidinium Trap (Alkylation & Amination)

User Query: "I tried to alkylate my azetidine with benzyl bromide, but I isolated a linear amine. Why?"

Root Cause Analysis: Alkylation of a neutral azetidine generates an Azetidinium Ion (quaternary ammonium). Unlike pyrrolidinium salts, azetidinium ions are potent electrophiles. They undergo rapid nucleophilic attack (by bromide, solvent, or starting material) to open the ring.

Visualizing the Failure Mode

The following diagram illustrates the "Death Spiral" of the azetidine ring during uncontrolled alkylation.

AzetidiniumFailure cluster_warning CRITICAL FAILURE POINT Neutral Neutral Azetidine (Nucleophilic) Salt Azetidinium Salt (HIGHLY STRAINED) Neutral->Salt Alkylation (Fast) Electrophile Alkyl Halide (R-X) Electrophile->Salt Linear Linear Amine (Ring Opened) Salt->Linear Strain Relief (Fast) Nu Nucleophile (X- or Solvent) Nu->Linear

Caption: Figure 1. The mechanism of azetidinium-mediated ring opening. Once quaternized, the ring becomes a "spring-loaded" electrophile.

Prevention Strategies
  • Reductive Amination (Preferred): Use ketones/aldehydes with NaBH(OAc)₃. The intermediate iminium ion is less prone to ring-opening than a permanent quaternary salt.

  • Steric Shielding: Bulky groups on the nitrogen prevent the approach of nucleophiles to the ring carbons.

  • Stepwise Approach: If N-alkylation is required, ensure the counter-ion is non-nucleophilic (e.g., use Alkyl-Triflate, then exchange counter-ion to BF₄⁻ immediately).

Module 3: Cross-Coupling & Transition Metal Catalysis

User Query: "My Buchwald-Hartwig coupling failed. Did the Pd catalyst open the ring?"

Technical Insight: Yes. Oxidative addition of Pd(0) into the strained C–N bond of azetidines is a known side reaction, particularly in 2-vinyl or 2-aryl azetidines (similar to vinyl-cyclopropane rearrangement).

Optimization Matrix
VariableRecommendationRationale
Base Cs₂CO₃ or K₃PO₄Avoid strong alkoxides (NaOtBu) which can act as nucleophiles if the ring activates.
Ligand BINAP or XantphosBidentate ligands stabilize the Pd center and discourage

-hydride elimination (though less common in 3-subst azetidines).
Pre-catalyst Pd(OAc)₂ or G3-XantphosAvoid Pd sources that generate reactive nanoparticles which might catalyze hydrogenolysis.
Temperature Keep < 80°CThermal energy overcomes the activation barrier for ring opening.

Module 4: Storage & Handling Protocols

User Query: "My azetidine free base turned into a yellow gum over the weekend."

Stability Data: Azetidine free bases are prone to oligomerization . One molecule acts as a nucleophile, attacking the protonated/activated form of another.[5]

Storage Protocol
  • Form: Always store as a salt (HCl or Oxalate) if possible. The protonated form is stable in the solid state where nucleophilic attack is restricted.

  • Free Base Handling:

    • Store in solution (dilute, <0.1 M) to reduce intermolecular collision frequency.

    • Solvent: MTBE or Toluene (non-nucleophilic). Avoid DCM (can react to form chloromethyl ammonium salts over time).

    • Temp: -20°C.

Decision Tree: Functionalization Workflow

AzetidineWorkflow Start Start: Functionalizing Azetidine Type Reaction Type? Start->Type Depro N-Deprotection Type->Depro Alk N-Alkylation Type->Alk Coupling Cross-Coupling Type->Coupling AcidCheck Substrate Acid Sensitive? Depro->AcidCheck DirectAlk Direct R-X? Alk->DirectAlk Ligand Use Bidentate Ligand (Xantphos/BINAP) Coupling->Ligand StrongAcid Use HCl/Dioxane (Keep Anhydrous) AcidCheck->StrongAcid No WeakAcid Use H3PO4 (aq) or TMSOTf AcidCheck->WeakAcid Yes Stop STOP: High Risk of Azetidinium Opening DirectAlk->Stop Yes RedAm Use Reductive Amination (NaBH(OAc)3) DirectAlk->RedAm Alternative

Caption: Figure 2. Decision logic for selecting safe experimental conditions.

References

  • Van Veen, B. C., Wales, S. M., & Clayden, J. (2021).[6] Aqueous Phosphoric Acid as a Mild Reagent for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers.[6] The Journal of Organic Chemistry, 86(13), 8538–8543.

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.

  • Sire, B. et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines. Organic Chemistry Frontiers.

  • Doda, K. et al. (2016).[2] Azetidine synthesis and stability.[1][3][4][5][7][8] Journal of Organic Chemistry, 81, 2899-2910.[2]

Sources

Technical Support Center: Improving Stereoselectivity in 3-Substituted Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of 3-substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Azetidines are valuable structural motifs in medicinal chemistry, offering a unique three-dimensional scaffold.[1][2] However, controlling the stereochemistry at the C3 position, often in conjunction with other stereocenters, presents a significant synthetic challenge.[3] This resource provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered during these syntheses.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the most critical initial parameters to investigate?

A1: Achieving high diastereoselectivity often hinges on fine-tuning the reaction conditions to favor one transition state over another. The most impactful initial parameters to investigate are reaction temperature and solvent polarity .

  • Temperature: Lowering the reaction temperature often enhances kinetic control, which can significantly improve the diastereomeric ratio by favoring the formation of the kinetic product.[4][5] Conversely, higher temperatures can lead to thermodynamic equilibrium, resulting in a mixture of diastereomers.[4]

  • Solvent Polarity: The polarity of the solvent can dramatically influence the stereochemical outcome. For instance, in Staudinger [2+2] cycloadditions to form azetidin-2-ones, non-polar solvents like benzene or toluene tend to favor the cis isomer, while more polar solvents such as dichloromethane (DCM) or acetonitrile can favor the trans isomer.[4][5] This is often attributed to the stabilization of intermediates in polar solvents, allowing for equilibration before ring closure.[5]

Troubleshooting Workflow for Poor Diastereoselectivity:

G start Poor Diastereoselectivity Observed temp Adjust Reaction Temperature start->temp Initial Step solvent Modify Solvent Polarity temp->solvent If no improvement lewis_acid Introduce Lewis Acid/Catalyst solvent->lewis_acid If still suboptimal reagent_order Change Order of Reagent Addition lewis_acid->reagent_order Consider secondary effects analysis Analyze Diastereomeric Ratio (e.g., NMR, HPLC) reagent_order->analysis analysis->temp Re-optimize optimized Optimized Stereoselectivity analysis->optimized Success

Caption: Troubleshooting workflow for poor diastereoselectivity.

Q2: I'm attempting a [2+2] cycloaddition (Aza Paternò-Büchi reaction) and observing very low to no product formation. What are the likely causes?

A2: The Aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, is a powerful tool for azetidine synthesis but can be challenging to implement.[6] Low or no product formation often points to issues with the photochemical activation or competing side reactions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Suggestion Rationale
Incorrect Wavelength of Light Ensure your light source matches the absorption spectrum of the imine or photosensitizer. UV irradiation (e.g., 254 nm or 300 nm) is often required.[4] Visible-light-mediated methods using photocatalysts are also emerging.[2][7][8]The imine must be excited to a reactive state (singlet or triplet) for the cycloaddition to occur.[6][9]
Inefficient Intersystem Crossing If direct irradiation is inefficient, consider using a triplet sensitizer like acetone or benzophenone.For reactions proceeding through a triplet excited state, efficient intersystem crossing from the initial singlet state is crucial.[10]
Quenching of the Excited State Thoroughly degas the reaction mixture (e.g., freeze-pump-thaw cycles or bubbling with an inert gas like argon or nitrogen) and maintain an inert atmosphere.Oxygen and other impurities can quench the excited state of the imine, preventing the desired reaction.[4]
Competing E/Z Isomerization Use cyclic imines if possible, or modify the electronic properties of the imine to disfavor isomerization.A common non-productive pathway for excited imines is E/Z isomerization, which dissipates energy without cycloaddition.[4]
Q3: My intramolecular cyclization to form the azetidine ring is giving low yields. What factors should I consider?

A3: Low yields in intramolecular cyclizations are a frequent challenge. The success of this reaction, typically a 4-exo-tet cyclization, depends on several factors.[11]

Key Considerations for Optimization:

  • Leaving Group Ability: The choice of leaving group on the 3- or 4-position of the acyclic precursor is critical. A good leaving group (e.g., tosylate, mesylate, or a halide) is necessary for an efficient SN2 reaction. If the leaving group is poor, the rate of the desired cyclization will be slow, allowing side reactions to dominate.[11]

  • Substrate Conformation: The acyclic precursor must be able to adopt a conformation that brings the nucleophilic nitrogen and the electrophilic carbon into close proximity for ring closure. Steric hindrance near the reacting centers can prevent the adoption of this reactive conformation.[11] Consider modifying the substrate to reduce steric bulk.

  • Base Strength: The choice and stoichiometry of the base used to deprotonate the nitrogen nucleophile are important. A base that is too strong or used in excess can lead to side reactions, such as elimination.

Q4: How can I control the cis/trans selectivity in a Staudinger ketene-imine cycloaddition?

A4: The Staudinger reaction is a classic and versatile method for synthesizing β-lactams (azetidin-2-ones).[12] Controlling the diastereoselectivity is a key aspect of this reaction.

Factors Influencing cis/trans Selectivity:

Factor Effect on Selectivity Scientific Rationale
Solvent Polarity Non-polar solvents (e.g., benzene) generally favor the cis isomer. Polar solvents (e.g., DCM, acetonitrile) tend to favor the trans isomer.[4][5]In polar solvents, the zwitterionic intermediate is stabilized, allowing for rotation around the C-N bond before ring closure, which leads to the thermodynamically more stable trans product. In non-polar solvents, ring closure is faster, leading to the kinetically favored cis product.[5]
Reaction Temperature Lower temperatures (e.g., -78 °C to 0 °C) often favor the cis product.[4][12]Lower temperatures enhance kinetic control, favoring the formation of the less stable cis isomer.[4]
Order of Reagent Addition Adding the tertiary amine base to a solution of the acyl chloride and imine can sometimes decrease stereoselectivity. It is often preferable to generate the ketene in situ in the presence of the imine.[4]This ensures that the highly reactive ketene is trapped by the imine as it is formed, minimizing side reactions and potentially uncontrolled reaction pathways.
Lewis Acid Catalysis The addition of a Lewis acid (e.g., TiCl₄, ZnCl₂) can improve diastereoselectivity by coordinating to the imine, leading to a more organized transition state.[4]The Lewis acid can pre-organize the imine and ketene, favoring a specific approach and enhancing the formation of one diastereomer.

Troubleshooting Guides

Problem 1: Low Enantioselectivity in a Catalytic Asymmetric Synthesis

Potential Causes & Solutions:

  • Suboptimal Catalyst or Ligand:

    • Troubleshooting: Screen a variety of chiral catalysts and ligands. The steric and electronic properties of the ligand are crucial for creating an effective chiral environment.[13] For example, in copper-catalyzed reactions, different bisphosphine ligands can have a profound impact on enantioselectivity.[3]

    • Rationale: The catalyst and ligand are at the heart of stereochemical induction. A poorly matched catalyst-ligand system will not effectively differentiate between the two enantiomeric transition states.

  • Incorrect Catalyst Loading or Substrate-to-Ligand Ratio:

    • Troubleshooting: Optimize the catalyst loading and the ratio of the metal precursor to the chiral ligand.

    • Rationale: The formation of the active catalytic species is often dependent on the precise stoichiometry of its components.

  • Presence of Impurities:

    • Troubleshooting: Ensure all reagents and solvents are of high purity and anhydrous where necessary. Water or other protic impurities can interfere with the catalyst and reduce enantioselectivity.

    • Rationale: Impurities can deactivate the chiral catalyst or promote a non-selective background reaction.

Problem 2: Formation of Undesired Side Products

Common Side Reactions and Mitigation Strategies:

  • Oligomerization/Polymerization:

    • Context: This is particularly common in reactions involving highly reactive intermediates like ketenes.[4]

    • Solution: Ensure the trapping agent (e.g., the imine in a Staudinger reaction) is present in a sufficient concentration to react with the intermediate as it is formed. Using high dilution conditions can also disfavor intermolecular side reactions.

  • Ring-Opening of the Azetidine Product:

    • Context: The strained azetidine ring can be susceptible to nucleophilic attack and ring-opening, especially under harsh acidic or basic conditions or at elevated temperatures.[2][4]

    • Solution: Use milder reaction and workup conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

  • Formation of Isomeric Byproducts (e.g., Pyrrolidines):

    • Context: In some intramolecular cyclizations, there can be competition between the desired 4-exo-tet closure (forming the azetidine) and a 5-endo-tet closure (forming a pyrrolidine).

    • Solution: The regioselectivity can be influenced by the choice of catalyst and the substitution pattern of the substrate. For example, La(OTf)₃ has been shown to selectively catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines.[14]

General Troubleshooting Workflow for Azetidine Synthesis:

G start Experiment Start reaction_setup Set Up Reaction (Substrates, Solvent, Catalyst) start->reaction_setup reaction_run Run Reaction (Temperature, Time) reaction_setup->reaction_run workup Workup and Purification reaction_run->workup analysis Analyze Product (Yield, Stereoselectivity) workup->analysis low_yield Low Yield? analysis->low_yield poor_selectivity Poor Stereoselectivity? low_yield->poor_selectivity No troubleshoot_yield Troubleshoot Yield (Side reactions, Decomposition, Conditions) low_yield->troubleshoot_yield Yes success Successful Synthesis poor_selectivity->success No troubleshoot_selectivity Troubleshoot Stereoselectivity (Temp, Solvent, Catalyst) poor_selectivity->troubleshoot_selectivity Yes troubleshoot_yield->reaction_setup troubleshoot_selectivity->reaction_setup

Caption: General troubleshooting workflow for azetidine synthesis.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of a cis-Azetidin-2-one via Staudinger Cycloaddition

This protocol is a representative example for achieving cis-diastereoselectivity.[5]

  • Imine Formation:

    • To a solution of the desired aldehyde (1.0 equiv) in a non-polar solvent such as benzene or toluene (0.5 M), add the corresponding amine (1.0 equiv).

    • Add a dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or ¹H NMR).

    • Filter off the dehydrating agent and use the imine solution directly in the next step.

  • Ketene Generation and Cycloaddition:

    • Cool the solution of the imine to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add the acid chloride (1.1 equiv) followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 equiv) over 10-15 minutes.

  • Reaction Monitoring and Workup:

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Analyze the diastereomeric ratio of the purified product by ¹H NMR spectroscopy, paying close attention to the coupling constants between the protons at C3 and C4.

Protocol 2: General Procedure for a Photocatalyzed [2+2] Cycloaddition

This protocol is a general guide for visible-light-mediated azetidine synthesis.[2][7]

  • Reaction Setup:

    • In an oven-dried vial or Schlenk tube, combine the imine precursor (e.g., an oxime or hydrazone, 1.0 equiv), the alkene (1.5-2.0 equiv), and the photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%).

    • Add the appropriate anhydrous and degassed solvent (e.g., acetonitrile, DCM).

    • Degas the solution by bubbling with argon or nitrogen for 15-30 minutes, or by performing three freeze-pump-thaw cycles.[4]

  • Irradiation:

    • Place the reaction vessel in front of the appropriate light source (e.g., blue LEDs).

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to isolate the azetidine product.

  • Stereochemical Analysis:

    • Determine the stereochemistry of the product using techniques such as NOESY NMR spectroscopy or by obtaining a single crystal for X-ray diffraction.

References

  • Fox, J. M., & Hlasta, D. J. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. PMC. [Link]

  • Shahbaz, M., Ghazali, R., Schick, E., & Didier, D. (2026). Accessing Trans-Substituted Azetidines through Diastereoselective Metalation. ChemRxiv. [Link]

  • Fox, J. M., & Hlasta, D. J. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. PubMed. [Link]

  • Ghorai, M. K., & Kumar, A. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Singh, G. S. (Ed.). (2014). Azetidine Synthesis. Wiley.
  • Bach, T. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. PMC. [Link]

  • van der Veen, R. H., et al. (1991). Enantioselective Synthesis of 3-Amino-2-azetidinones via the Ester Enolate-Imine Condensation. DSpace@MIT. [Link]

  • Shaw, J. T., & Ellman, J. A. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]

  • Williams, B. A., et al. (2025). A Modular Synthesis of Azetidines from Reactive Triplet Imine Intermediates Using an Intermolecular Aza Paternò–Buchi Reaction. Synfacts. [Link]

  • Sharma, P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Functionalization of chiral azetidine‐2‐carboxylic acids. Synthesis of chiral azetidine iminosugar derivatives. ResearchGate. [Link]

  • Lal, R. G., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][15]-Stevens Rearrangement. Journal of the American Chemical Society. [Link]

  • Sridharan, V., et al. (n.d.). Synthesis of oxetane/azetidine containing spirocycles via the 1,3-dipolar cycloaddition reaction. White Rose Research Online. [Link]

  • Barluenga, J., et al. (2000). Diastereospecific Synthesis of Enantiomerically Pure Polysubstituted Azetidines from 1,3-Amino Alcohols with Three Chiral Centers. The Journal of Organic Chemistry. [Link]

  • Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Li, B., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • LMU. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]

  • ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ResearchGate. [Link]

  • Schindler, C. S., et al. (2018). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]

  • Couty, F., & Evano, G. (n.d.). Synthesis of Chiral Non Racemic Azetidines. Ingenta Connect. [Link]

  • ResearchGate. (n.d.). Synthesis of azetidines via intermolecular [2+2] photocycloadditions. ResearchGate. [Link]

  • Shaw, J. T., & Ellman, J. A. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Shaw, J. T., & Ellman, J. A. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • University of Florence. (n.d.). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. FLORE. [Link]

  • Kumar, A., & Kumar, S. (2017). Facile and Green Synthesis of Saturated Cyclic Amines. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. ResearchGate. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Portal. [Link]

  • ResearchGate. (2025). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. ChemRxiv. [Link]

  • Bach, T. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

  • RSC Publishing. (n.d.). Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. Chemical Communications. [Link]

  • Orena, M., et al. (2018). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Deprotection Strategies for N-Protected 3-(Ethoxymethoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex chemoselectivity challenges associated with 3-(ethoxymethoxy)azetidine derivatives.

Working with this scaffold presents a dual challenge: managing the inherent ring strain of the 4-membered azetidine heterocycle while selectively manipulating two distinct protecting groups—the N-protecting group (N-PG) and the 3-hydroxyl ethoxymethyl (EOM) ether.

Diagnostic Overview & Visual Logic

The EOM group is an acetal that is highly sensitive to acidic conditions[1]. If your nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, you have two acid-labile groups with overlapping cleavage profiles. To achieve true chemoselectivity, the concept of orthogonal sets must be applied, allowing the removal of one protecting group without affecting the other[2].

G Start N-PG-3-(EOM)azetidine Cond1 Mild Acid (PPTS / 1M HCl) Start->Cond1 Cond2 Strong Acid (TFA / 4M HCl) Start->Cond2 Cond3 H2, Pd/C (If N-PG = Cbz) Start->Cond3 Cond4 Piperidine (If N-PG = Fmoc) Start->Cond4 Res1 N-PG-3-hydroxyazetidine (Selective EOM Cleavage) Cond1->Res1 Res2 3-hydroxyazetidine salt (Global Deprotection) Cond2->Res2 Res3 3-(EOM)azetidine (Selective N-Deprotection) Cond3->Res3 Cond4->Res3

Workflow for orthogonal and global deprotection of N-protected 3-(EOM)azetidine.

Troubleshooting & FAQs

Q1: Why does my azetidine ring decompose or open during acidic deprotection? A1: Azetidines possess significant ring strain (approximately 25 kcal/mol). Under highly acidic conditions, the azetidine nitrogen can become protonated, activating the strained ring toward nucleophilic attack by the solvent or pendant functional groups. This leads to an acid-mediated ring-opening decomposition[3]. To mitigate this, you must strictly control reaction times, avoid unnecessary heating, and quench acidic reactions rapidly with a mild base.

Q2: How can I selectively remove the EOM ether while keeping the N-Boc group intact? A2: Because both the EOM acetal and the Boc carbamate are acid-labile, you must rely on kinetic differentiation. The EOM group is significantly more sensitive to mild aqueous acids than the Boc group. By using Pyridinium p-toluenesulfonate (PPTS) in ethanol or 1M HCl in THF at room temperature, the EOM ether undergoes hydrolysis to yield the alcohol, formaldehyde, and ethanol[1], while the N-Boc group remains intact[4][5].

Q3: Can I selectively remove an N-Boc group without cleaving the EOM ether? A3: This is synthetically perilous. Because the EOM group is generally more acid-labile than the Boc group, traditional N-Boc deprotection methods (like TFA or 4M HCl) will inevitably result in global deprotection[6][7]. If you must attempt this, alternative mild methods such as oxalyl chloride in methanol[8] or catalyst-free boiling water conditions[9] have been reported for sensitive N-Boc substrates. However, for a robust and scalable workflow, we strongly advise transitioning to a truly orthogonal N-protecting group, such as Cbz (cleaved by hydrogenolysis) or Fmoc (cleaved by base)[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include mechanistic rationales to explain why the steps work and built-in checkpoints to ensure experimental integrity.

Protocol A: Selective EOM Cleavage (Retaining N-Boc)

Mechanistic Rationale: Mild aqueous acid protonates the EOM acetal oxygen, driving the elimination of ethanol and formaldehyde[1]. The acid concentration is kept low enough to prevent the formation of the tert-butyl cation required for Boc cleavage[6].

  • Initiation: Dissolve N-Boc-3-(ethoxymethoxy)azetidine (1.0 eq) in a 1:1 mixture of THF and water (0.1 M concentration).

  • Catalysis: Add 1M aqueous HCl (1.5 eq) dropwise at room temperature[4].

  • Self-Validation (Monitoring): Monitor via TLC (Stain with Ninhydrin and PMA). The desired N-Boc-3-hydroxyazetidine will appear as a more polar spot. The reaction should reach completion in 2–4 hours.

  • Quenching (Critical): Once complete, immediately neutralize the reaction by adding saturated aqueous

    
     until gas evolution ceases. Causality: Failing to neutralize promptly will lead to slow Boc degradation and potential azetidine ring-opening[3].
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Global Deprotection (Removing N-Boc and EOM)

Mechanistic Rationale: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) provides sufficient proton activity to rapidly cleave both the EOM acetal and the N-Boc carbamate[7].

  • Initiation: Dissolve the protected azetidine in anhydrous DCM (0.1 M). Cool the flask to 0 °C in an ice bath to suppress exothermic ring-opening pathways.

  • Cleavage: Slowly add TFA to achieve a 50% v/v solution[7].

  • Propagation: Stir at 0 °C for 30 minutes, then allow warming to room temperature for 1 hour.

  • Self-Validation (Monitoring): Normal-phase TLC is ineffective here as the resulting azetidinium TFA salt will stick to the baseline. Use LC-MS to confirm the disappearance of the starting mass and the appearance of the free 3-hydroxyazetidine mass[7].

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the crude oil with toluene (3x) to yield the 3-hydroxyazetidine TFA salt.

Protocol C: Orthogonal N-Cbz Deprotection (Retaining EOM)

Mechanistic Rationale: Hydrogenolysis selectively reduces the benzyl-carbamate bond, liberating the free amine and toluene. The EOM acetal is completely inert to reductive conditions, ensuring perfect orthogonality[2].

  • Initiation: Dissolve N-Cbz-3-(ethoxymethoxy)azetidine in HPLC-grade Methanol (0.1 M).

  • Catalysis: Carefully add 10% Pd/C (0.1 eq by weight) under a nitrogen atmosphere to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas via a balloon (Repeat 3x). Stir vigorously at room temperature for 4–6 hours.
    
  • Isolation: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate to yield the free 3-(ethoxymethoxy)azetidine.

Quantitative Data Summary

Use the following table to select the optimal deprotection strategy based on your target molecule and acceptable risk tolerances.

Protecting Group StrategyDeprotection ReagentTarget CleavedRetained GroupTypical YieldRing-Opening Risk
N-Boc / EOM 1M HCl in THF (RT, 2-4h)EOMN-Boc80–90%Low
N-Boc / EOM 50% TFA in DCM (0 °C to RT, 1.5h)N-Boc & EOMNone (Global)>95%Moderate
N-Cbz / EOM

, 10% Pd/C in MeOH (RT, 4h)
N-CbzEOM90–98%Very Low
N-Fmoc / EOM 20% Piperidine in DMF (RT, 1h)N-FmocEOM>90%Very Low

References

  • Application Notes and Protocols: Diethoxymethane as a Reagent for Ethoxymethyl
  • 1.2 Deprotection: The Concept of Orthogonal Sets - Thieme Connect.
  • Application Notes and Protocols: Ethoxymethoxymagnesium as a Nucleophilic Reagent in Organic Synthesis - Benchchem.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.
  • tert-Butyloxycarbonyl protecting group - Wikipedia.
  • N-Boc deprotection issues and altern
  • Protective Groups - ResearchG

Sources

resolving common impurities in 3-(alkoxy)azetidine preparations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(alkoxy)azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and resolve impurities encountered during the preparation of this important class of molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing 3-(alkoxy)azetidines?

A1: The most prevalent and versatile method is the Williamson ether synthesis. This reaction involves the deprotonation of a 3-hydroxyazetidine precursor, most commonly N-Boc-3-hydroxyazetidine, with a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide (or a related electrophile like an alkyl tosylate) to form the desired ether.[1][2][3][4][5]

Q2: What are the primary impurities I should expect in my reaction mixture?

A2: The most common impurities include:

  • Unreacted Starting Material: Residual N-Boc-3-hydroxyazetidine.

  • Ring-Opened Byproduct: Formation of a 1,3-aminoalcohol derivative due to nucleophilic attack on the azetidine ring.[6][7]

  • Elimination Byproduct: An alkene formed from the alkyl halide, especially when using secondary or sterically hindered halides.[1][2][3][4][5]

  • Over-alkylation Products: While the Boc protecting group on the nitrogen atom significantly reduces its nucleophilicity, under certain conditions, trace amounts of N-alkylation might be observed, especially if the Boc group is compromised.

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction's progress.[8] You should see the consumption of the starting 3-hydroxyazetidine and the appearance of a new, typically less polar, product spot for the 3-alkoxyazetidine. It is advisable to run a co-spot of the starting material alongside the reaction mixture for accurate comparison.

Q4: What is the best way to purify the final 3-(alkoxy)azetidine product?

A4: Flash column chromatography on silica gel is the most effective method for purifying 3-(alkoxy)azetidines from the common impurities.[9][10][11][12] A gradient elution system, for example, with ethyl acetate in hexanes, is typically employed to separate the less polar desired product from the more polar unreacted starting material and ring-opened byproducts.

Troubleshooting Guides

This section provides detailed guidance on identifying and resolving specific issues you may encounter during the synthesis of 3-(alkoxy)azetidines.

Issue 1: Presence of a Significant Amount of Unreacted N-Boc-3-hydroxyazetidine

Symptoms:

  • A prominent spot corresponding to the starting material on the TLC plate after the expected reaction time.

  • 1H NMR of the crude product shows characteristic signals of N-Boc-3-hydroxyazetidine (e.g., a broad singlet for the hydroxyl proton, and a distinct multiplet for the CH-OH proton around 4.5 ppm).[13]

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation The base used was not strong enough or was used in an insufficient amount to fully deprotonate the hydroxyl group of the starting material.Use a stronger base like sodium hydride (NaH). Ensure the NaH is fresh and used in a slight excess (e.g., 1.1-1.2 equivalents).
Low Reaction Temperature The reaction temperature may be too low, leading to slow reaction kinetics.While lower temperatures can suppress side reactions, if the main reaction is too slow, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can be beneficial. Monitor the reaction closely by TLC to avoid decomposition.[]
Poor Quality Reagents The alkylating agent may have degraded, or the solvent may not be anhydrous, leading to quenching of the alkoxide.Use a freshly opened or purified alkylating agent. Ensure all solvents are rigorously dried before use.
Insufficient Reaction Time The reaction may simply need more time to go to completion.Extend the reaction time and continue to monitor by TLC until the starting material is consumed.

Experimental Workflow for N-Boc-3-methoxyazetidine Synthesis

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Purification start Dissolve N-Boc-3-hydroxyazetidine in anhydrous DMF add_base Add NaH portion-wise at 0 °C start->add_base Anhydrous conditions stir_deprotonation Stir for 30 min at room temperature add_base->stir_deprotonation add_alkyl_halide Add methyl iodide dropwise at 0 °C stir_deprotonation->add_alkyl_halide stir_reaction Stir at room temperature for 2-4 hours add_alkyl_halide->stir_reaction Monitor by TLC quench Quench with saturated aqueous NH4Cl stir_reaction->quench extract Extract with ethyl acetate quench->extract purify Purify by column chromatography extract->purify end N-Boc-3-methoxyazetidine purify->end

Caption: General workflow for the synthesis of N-Boc-3-methoxyazetidine.

Issue 2: Formation of a Ring-Opened Byproduct (1,3-Aminoalcohol Derivative)

Symptoms:

  • A new, more polar spot on the TLC plate compared to the starting material.

  • 1H NMR of the crude product may show new signals corresponding to an acyclic amine, such as broadened N-H protons and potentially new methylene group signals.

Root Cause Analysis and Solutions:

The formation of the ring-opened byproduct is often a result of the azetidine ring's susceptibility to nucleophilic attack, especially when the nitrogen atom is protonated or quaternized, forming an azetidinium ion.[6][7]

G cluster_0 Desired Williamson Ether Synthesis cluster_1 Side Reaction: Ring-Opening start N-Boc-3-hydroxyazetidine alkoxide Alkoxide start->alkoxide Base (e.g., NaH) azetidinium Azetidinium Ion (Activated Ring) start->azetidinium Protic species or Lewis acid activation product N-Boc-3-alkoxyazetidine alkoxide->product R-X (Alkyl Halide) SN2 Reaction ring_opened Ring-Opened Product (1,3-Aminoalcohol derivative) azetidinium->ring_opened Nucleophilic Attack (e.g., by alkoxide or solvent)

Caption: Competing pathways in 3-alkoxyazetidine synthesis.

Potential Cause Explanation Recommended Solution
Acidic Conditions Traces of acid can protonate the azetidine nitrogen, activating the ring for nucleophilic opening.[6][15]Ensure all reagents and solvents are free from acidic impurities. If an acidic work-up is necessary, perform it at low temperatures and for a minimal duration.
Lewis Acid Activation Certain metal ions from bases or additives can act as Lewis acids, coordinating to the azetidine nitrogen and promoting ring-opening.Avoid using bases that contain Lewis acidic metal cations if ring-opening is a significant issue. Sodium and potassium bases are generally preferred over lithium bases in this context.
High Reaction Temperature Elevated temperatures can provide the activation energy needed for the ring-opening pathway.Maintain the reaction at a mild temperature (e.g., room temperature) and monitor for an extended period.
Issue 3: Formation of an Elimination Byproduct

Symptoms:

  • A non-polar spot on the TLC plate, often running close to the solvent front.

  • Gas chromatography-mass spectrometry (GC-MS) analysis of the crude product may show a peak corresponding to the molecular weight of the alkene derived from the alkyl halide.

  • 1H NMR of the crude product may show characteristic signals for vinylic protons.

Root Cause Analysis and Solutions:

The Williamson ether synthesis is a classic example of the competition between SN2 and E2 reactions. The alkoxide is a strong base and can induce elimination of the alkyl halide, especially under certain conditions.[1][2][3][4][5]

Potential Cause Explanation Recommended Solution
Sterically Hindered Alkyl Halide Secondary and tertiary alkyl halides are more prone to elimination because the steric hindrance makes the SN2 pathway less favorable.[2][3][5]Whenever possible, use a primary alkyl halide. If a secondary alkyl group is required, consider alternative synthetic strategies or use a milder, less-hindered base and lower reaction temperatures.
High Reaction Temperature Elimination reactions are generally favored at higher temperatures.[4]Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Strongly Basic, Hindered Alkoxide The alkoxide of 3-hydroxyazetidine is itself a secondary alkoxide. Using a very strong, non-nucleophilic base in excess can favor elimination.Use a stoichiometric amount of a strong, but not overly hindered base like NaH.

Table 1: Diagnostic 1H NMR Chemical Shifts (in CDCl3)

Compound Boc (9H, s) Azetidine CH2 (m) Azetidine CH (m) Other Key Signals
N-Boc-3-hydroxyazetidine ~1.44 ppm~3.81, 4.13 ppm~4.56 ppm-OH (broad s)
N-Boc-3-methoxyazetidine ~1.44 ppm~3.82, 4.06 ppm~4.13 ppm-OCH3 (s, ~3.28 ppm)[9]
Ring-Opened Product (e.g., N-Boc-N-(3-methoxy-2-hydroxypropyl)amine) ~1.45 ppmSignals for CH2N and CH2OSignals for CHOH and CHN-OCH3 (s), -OH (broad s)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

References

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & LaChapelle, E. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1646–1651.
  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
  • Couty, F., & Evano, G. (2020). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • studylib.net. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. Retrieved from [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & LaChapelle, E. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1646–1651.
  • Pirtsch, M., & Wessig, P. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671-1676.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(3), 1803.
  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • SIOC Journals. (2020). Progress on the Synthesis of 1,3-Amino Alcohol. Chinese Journal of Organic Chemistry, 40(1), 1-20.
  • PubMed. (2009). Synthesis of 1,3-amino alcohol derivatives via a silicon-mediated ring-opening of substituted piperidines. Organic Letters, 11(15), 3366-3369.
  • Frontiers. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1275932.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-amino alcohol starting materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity. 3 Biotech, 7(1), 58.
  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra. Retrieved from [Link]

  • Semantic Scholar. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]

  • Organic Syntheses. (2025).
  • National Center for Biotechnology Information. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Retrieved from [Link]

Sources

Validation & Comparative

Validating the Biological Activity of 3-(Ethoxymethoxy)azetidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly prioritize compact,


-rich architectures over planar aromatic systems, four-membered nitrogen heterocycles have emerged as privileged scaffolds. Azetidines offer enhanced metabolic stability, structural rigidity, and improved aqueous solubility compared to larger saturated analogues like piperidines and pyrrolidines ()[1].

However, the raw azetidine scaffold often requires precise functionalization to optimize its pharmacokinetic profile. This guide provides an in-depth comparative analysis of 3-(Ethoxymethoxy)azetidine derivatives , detailing the mechanistic rationale behind this specific substitution and providing self-validating experimental protocols to evaluate their biological activity.

Mechanistic Rationale: The "Why" Behind the Scaffold

To understand the value of the 3-(ethoxymethoxy)azetidine motif, we must analyze the causality of bioisosteric replacement in medicinal chemistry:

  • Ring Contraction (Piperidine

    
     Azetidine):  Traditional six-membered piperidine rings are highly susceptible to Cytochrome P450 (CYP)-mediated 
    
    
    
    -carbon oxidation, leading to rapid intrinsic clearance (
    
    
    ) and potential bioactivation liabilities ()[2]. Contracting the ring to an azetidine increases the
    
    
    -character of the C-H bonds due to ring strain, making them significantly more resistant to CYP-mediated hydrogen atom transfer.
  • Etherification (Azetidin-3-ol

    
     3-(Ethoxymethoxy)azetidine):  While unprotected azetidin-3-ol is a common bioisostere, its free hydroxyl group acts as a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) in the liver, leading to rapid Phase II clearance. Furthermore, the high polarity of the free -OH can hinder passive membrane permeability. Masking this hydroxyl with an ethoxymethoxy (EOM) group—an acetal/ether moiety—blocks glucuronidation, fine-tunes the LogD, and acts as a stable, lipophilic hydrogen-bond acceptor.
    

BioisostereLogic A Piperidine Derivative (High CYP Liability) B Azetidin-3-ol Derivative (High Phase II Liability) A->B Ring Contraction ↓ LogP, ↑ Fsp3 ↓ α-Oxidation C 3-(Ethoxymethoxy)azetidine Derivative (Optimized Bioisostere) B->C EOM Protection Blocks Glucuronidation ↑ Passive Permeability

Bioisosteric replacement logic from piperidine to 3-(ethoxymethoxy)azetidine derivatives.

Comparative Performance Profiling

To objectively validate the biological advantage of the 3-(ethoxymethoxy)azetidine scaffold, we compare its representative physicochemical and in vitro ADME parameters against its developmental predecessors. The data below illustrates the typical property shifts observed during lead optimization.

ParameterPiperidine DerivativeAzetidin-3-ol Derivative3-(EOM)azetidine Derivative
cLogP 3.21.82.5
Fraction

(

)
0.650.750.70
HLM

(µL/min/mg)
High (>80)Moderate (~40)Low (<15)
Primary Clearance Mechanism CYP

-oxidation
UGT GlucuronidationMinor CYP / Stable
Passive Permeability (

)
HighLow (Due to polar -OH)Moderate-High

Table 1: Representative comparative profiling demonstrating the optimization of metabolic stability and permeability using the EOM-protected azetidine scaffold.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the biological activity and metabolic stability of these derivatives must be validated through rigorously controlled, self-validating assay systems.

ValidationWorkflow S1 1. Compound Synthesis & Purification (EOM Derivatization >95% Purity) S2 2. Physicochemical Profiling (LogD, Kinetic Solubility) S1->S2 S3 3. In Vitro ADME (HLM Stability with NADPH/UDPGA) S2->S3 S4 4. Target Engagement & Permeability (Biochemical IC50 & PAMPA) S3->S4

Step-by-step experimental workflow for validating azetidine derivative biological activity.

Protocol A: In Vitro Liver Microsomal Stability Assay

This protocol quantifies intrinsic clearance (


) and isolates the specific metabolic liabilities (CYP vs. UGT) of the azetidine derivatives ()[3].
  • Step 1: Reaction Setup. Prepare a 1 µM solution of the 3-(ethoxymethoxy)azetidine derivative in 0.1 M potassium phosphate buffer (pH 7.4). Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 1 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Step 2: Dual-Cofactor Initiation (Critical Step). Divide the reaction into two parallel arms.

    • Arm 1 (CYP Focus): Initiate with an NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Arm 2 (UGT Focus): Initiate with NADPH plus 2 mM UDP-glucuronic acid (UDPGA) and 25 µg/mL alamethicin (to permeabilize microsomal membranes).

    • Causality: Testing both cofactors is mandatory. Azetidines resist CYP oxidation, but comparing Arm 1 and Arm 2 definitively proves whether the EOM group successfully blocks the UGT-mediated Phase II metabolism that plagues unprotected azetidin-3-ols.

  • Step 3: Self-Validating Controls. Run parallel incubations with Verapamil (high CYP clearance control) and Dextromethorphan (moderate clearance control) ()[4].

    • Trustworthiness Check: If Verapamil's half-life exceeds 15 minutes, the microsomes lack sufficient CYP activity, rendering the entire assay invalid.

  • Step 4: Quenching & Analysis. At

    
     minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (
    
    
    
    ) and
    
    
    .
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

To validate that the EOM group restores the passive permeability lost during ring contraction to azetidin-3-ol, a PAMPA workflow is utilized.

  • Step 1: Donor Preparation. Dissolve the test compounds in PBS (pH 7.4) containing 5% DMSO to a final concentration of 10 µM.

  • Step 2: Membrane Coating. Coat the hydrophobic PVDF filter membrane of the top plate with 5 µL of a 1% lecithin in dodecane solution to simulate the lipid bilayer.

  • Step 3: Incubation. Add 300 µL of the donor solution to the bottom well and 200 µL of fresh PBS to the top acceptor well. Assemble the "sandwich" and incubate for 5 hours at room temperature in a humidity chamber.

  • Step 4: Quantification. Measure the compound concentration in both the donor and acceptor compartments via LC-MS/MS. Calculate the apparent permeability (

    
    ). The 3-(ethoxymethoxy)azetidine should demonstrate a statistically significant increase in 
    
    
    
    compared to the unprotected azetidin-3-ol control.

References

  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design Source: Thieme Connect (Pharmacognosy Magazine) URL:[Link]

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat Source: ACS Publications (Chemical Research in Toxicology) URL:[Link]

  • In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors GRL0617 and HY-17542 Source: Frontiers in Pharmacology URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

Sources

Beyond the Six-Membered Ring: A Comparative Guide to Azetidine, Pyrrolidine, and Piperidine in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Azetidine Scaffolds with Pyrrolidine and Piperidine in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In modern medicinal chemistry, the "default" choice of a piperidine or pyrrolidine ring is increasingly being challenged by the four-membered azetidine scaffold. While piperidines offer synthetic ease and stability, they often carry a "lipophilicity tax" and hERG liability. Azetidines, despite their high ring strain (~25 kcal/mol), have emerged as powerful tools to lower LogP, rigidify exit vectors, and improve metabolic stability by excising oxidative soft spots.

This guide provides a technical, data-driven comparison of these three saturated heterocycles, analyzing their physicochemical profiles, metabolic fates, and strategic applications in lead optimization.

Part 1: Physicochemical Profiling – The "Ring Contraction" Effect

The transition from a 6-membered piperidine to a 4-membered azetidine is not merely a reduction in size; it is a fundamental shift in electronic and steric character.

Comparative Data Table
PropertyPiperidine (6-membered)Pyrrolidine (5-membered)Azetidine (4-membered)Impact on Drug Design
Ring Strain ~0 kcal/mol (Chair)~6 kcal/mol (Envelope)~25.4 kcal/mol (Puckered)High strain drives reactivity but can lock specific conformations.
LogP (Lipophilicity) 0.79 (High)0.46 (Medium)-0.06 (Low) Azetidine significantly lowers lipophilicity, improving solubility and LLE.
pKa (Basicity) ~11.22~11.27~11.29 All are basic, but azetidine's vector often reduces hERG binding despite high pKa.
Exit Vectors 180° (para), 60°/120°FlexibleRigid, defined angles Azetidine offers unique, sharp exit vectors (~90° substitution) distinct from larger rings.
Metabolic Liability High (Oxidative)MediumLow (Oxidative) / High (Ring Opening)Azetidine removes

-carbon oxidation sites but risks acid-catalyzed ring opening.

Expert Insight: The drastic drop in LogP (nearly 1 log unit) when moving from piperidine to azetidine is the primary driver for its use. This "polarity boost" occurs without adding polar atoms, purely through carbon reduction and vector change.

Part 2: Metabolic Stability & Safety
The Oxidative vs. Ring-Opening Trade-off

A common misconception is that strained rings are inherently metabolically unstable. In reality, azetidines often outperform piperidines in microsomal stability assays.

  • Piperidine Liability: The carbons

    
     and 
    
    
    
    to the nitrogen are "soft spots" for Cytochrome P450 (CYP) oxidation, leading to N-dealkylation or ring hydroxylation.
  • Azetidine Advantage: The four-membered ring lacks the accessible

    
    -hydrogens required for facile CYP oxidation.
    
  • Azetidine Risk: The high ring strain makes azetidines susceptible to acid-catalyzed ring opening or nucleophilic attack (e.g., by glutathione) in specific reactive metabolites. However, in most stable drug candidates (e.g., Baricitinib), the ring remains intact under physiological conditions.

hERG Inhibition

Piperidines are notorious for contributing to hERG channel blockade due to their ability to present a basic nitrogen in a lipophilic environment.

  • Mechanism: Azetidine retains the basic nitrogen but reduces the local lipophilic bulk.

  • Result: Replacing a piperidine with an azetidine often reduces hERG affinity by 10–100 fold while maintaining target potency.

Part 3: Case Study – The Pfizer DDR1/2 Inhibitor Optimization

A definitive example of azetidine's superiority is found in Pfizer's discovery of inhaled DDR1/2 inhibitors for Idiopathic Pulmonary Fibrosis (IPF).

  • The Challenge: The initial Indoline hit had poor physicochemical properties.

  • The Optimization:

    • Pyrrolidine Analog: Improved potency but suffered from poor metabolic stability and selectivity.

    • Azetidine Analog (Cmpd 37):

      • Potency: Maintained nanomolar affinity.

      • Selectivity: Improved kinase selectivity profile.

      • Safety: Drastically reduced cardiotoxicity (hERG) and improved lung retention.

Visualizing the Scaffold Hopping Workflow:

ScaffoldHopping cluster_0 Physicochemical Improvements Start Hit Identification (Indoline Scaffold) Step1 Ring Variation (Pyrrolidine) Start->Step1 Simplify Core Step2 Ring Contraction (Azetidine) Step1->Step2 Reduce Lipophilicity (LogP 2.5 -> 1.1) Outcome Lead Candidate (Cmpd 37) High Potency Low hERG High Solubility Step2->Outcome Optimize Vector

Caption: Figure 1. Scaffold optimization pathway demonstrating the strategic contraction from pyrrolidine to azetidine to optimize Lipophilic Ligand Efficiency (LLE).

Part 4: Experimental Protocols

To validate these comparisons in your own program, use the following standardized protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) differences between piperidine and azetidine analogs.
  • Preparation:

    • Prepare 10 mM stock solutions of the Azetidine, Pyrrolidine, and Piperidine analogs in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • Add test compound (final conc. 1

      
      M) and pre-incubate at 37°C for 5 mins.
      
    • Initiate: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Take aliquots (50

      
      L) at 
      
      
      
      mins.
    • Quench: Immediately dispense into 150

      
      L ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins.

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      (
      
      
      ).
    • Validation Check: Azetidine analogs should show reduced turnover if oxidative metabolism at the ring carbon was the primary clearance route in the piperidine analog.

Protocol B: Synthesis of N-Aryl Azetidines (Ullmann-Type Coupling)

Note: Direct nucleophilic substitution is often difficult with azetidine due to ring strain. Palladium or Copper catalysis is preferred.

  • Reagents: Azetidine hydrochloride (1.2 eq), Aryl Iodide (1.0 eq), CuI (10 mol%), L-Proline (20 mol%),

    
     (2.5 eq), DMSO.
    
  • Procedure:

    • Combine all solids in a sealable tube.

    • Evacuate and backfill with Argon (3x).

    • Add DMSO and stir at 90°C for 12–24 hours.

    • Workup: Dilute with EtOAc, wash with water/brine.

    • Purification: Flash chromatography. Azetidines are polar; use MeOH/DCM gradients.

Part 5: Decision Framework

When should you switch from a Piperidine/Pyrrolidine to an Azetidine?

DecisionTree Start Current Scaffold: Piperidine/Pyrrolidine Q1 Is LogP > 3.0 or Solubility < 10 µM? Start->Q1 Q2 Is hERG Inhibition a liability? Q1->Q2 No Action_Azetidine SWITCH TO AZETIDINE (Lowers LogP, removes soft spots) Q1->Action_Azetidine Yes (Critical Driver) Q3 Is Metabolic Hotspot on the ring? Q2->Q3 No Q2->Action_Azetidine Yes (Reduces Lipophilicity) Q3->Action_Azetidine Yes (Blocks Oxidation) Action_Stay KEEP PIPERIDINE (If vector/bulk is critical) Q3->Action_Stay No Action_Pyrrolidine TRY PYRROLIDINE (Intermediate step)

Caption: Figure 2. Strategic decision tree for scaffold hopping to azetidine based on ADME liabilities.

References
  • Pfizer DDR1/2 Inhibitor Study

    • Title: A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF.[2][3]

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link] (Search Term: "Azetidine DDR1 inhibitor Pfizer")

  • Physicochemical Properties of Rings

    • Title: A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
    • Source: BenchChem.[1][4][5]

  • Baricitinib Clinical Pharmacology

    • Title: The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor.[6]

    • Source: NIH / PubMed.
    • URL:[Link]

  • Azetidine Stability

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[7]

    • Source: ACS Medicinal Chemistry Letters (via NIH).
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to the Conformational Effects of the 3-(Ethoxymethoxy) Group

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the subtle yet profound influence of a molecule's three-dimensional structure on its biological activity is paramount. The spatial arrangement of atoms, or conformation, dictates how a drug molecule interacts with its target, influencing everything from binding affinity to metabolic stability.[1] This guide provides an in-depth analysis of the conformational effects of the 3-(ethoxymethoxy) group, a functional moiety of increasing interest in medicinal chemistry. We will objectively compare its performance with other alternatives and provide the supporting experimental and computational data necessary for informed decision-making in your research.

The 3-(ethoxymethoxy) group, often abbreviated as EOM, is an alkoxy group that can significantly impact a molecule's properties.[2][3][4] Its presence can alter lipophilicity, hydrogen bonding potential, and, most critically, the conformational preferences of the parent molecule. These changes can, in turn, modulate the pharmacological profile of a drug candidate.[5] A thorough understanding of the EOM group's conformational behavior is therefore not just an academic exercise but a crucial aspect of rational drug design.

The Stereoelectronic Underpinnings of the EOM Group's Conformational Preferences

The conformational behavior of the 3-(ethoxymethoxy) group is largely governed by a combination of steric and stereoelectronic effects. A key stereoelectronic interaction at play is the anomeric effect . This effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to favor an axial orientation, despite the potential for greater steric hindrance compared to an equatorial position.[6][7][8]

In the context of a molecule containing a 3-(ethoxymethoxy) group, particularly when attached to a ring system, the anomeric effect can lead to a stabilization of conformations where the EOM group occupies a specific spatial orientation. This arises from a favorable orbital interaction between a lone pair of electrons on one oxygen atom and the antibonding (σ*) orbital of the adjacent C-O bond. This hyperconjugation is a stabilizing interaction that can override simple steric considerations.[9]

The "exo-anomeric effect" is also a critical consideration, which pertains to the rotational preference around the bond connecting the ethoxy group to the methoxy portion. The relative orientation of the ethyl group can further influence the overall shape of the molecule and its interaction with a binding pocket.[6]

Comparative Analysis: EOM vs. Other Common Alkoxy and Protecting Groups

In drug design, the choice of a particular functional group is a strategic decision. The 3-(ethoxymethoxy) group is often considered alongside other alkoxy groups like methoxy (CH₃O-) or as a protecting group for hydroxyl functionalities. Here, we compare the conformational impact of the EOM group against common alternatives.

Functional GroupKey Conformational FeaturesImpact on Physicochemical PropertiesTypical Applications in Drug Design
3-(Ethoxymethoxy) (EOM) Influenced by anomeric and exo-anomeric effects, leading to specific spatial orientations. The flexible ethyl chain can explore a wider conformational space.Increases lipophilicity more than a methoxy group. Can act as a hydrogen bond acceptor.Modulation of metabolic stability, fine-tuning of binding interactions, prodrug strategies.
Methoxymethoxy (MOM) Similar to EOM but with a smaller methyl group, resulting in less steric bulk and potentially different conformational preferences due to reduced van der Waals interactions.Increases lipophilicity. Can act as a hydrogen bond acceptor.Commonly used as a protecting group for alcohols.
Methoxy (CH₃O-) Generally prefers an equatorial position on a cyclohexane ring unless strong anomeric effects are present. Limited conformational flexibility.Increases lipophilicity. Can act as a hydrogen bond acceptor.Ubiquitous in medicinal chemistry for improving metabolic stability and binding affinity.[5]
tert-Butyldimethylsilyl (TBDMS) A bulky protecting group that will dominate the steric environment, forcing adjacent groups into specific conformations to minimize steric strain.Significantly increases lipophilicity.Primarily used as a protecting group for alcohols during synthesis.

The larger ethoxy component of the EOM group compared to the methoxy in a MOM group can lead to more pronounced steric interactions, potentially favoring different rotamers and influencing the overall molecular shape in a distinct manner.

Experimental and Computational Workflows for Assessing Conformational Effects

A multi-pronged approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of the conformational landscape of a molecule containing a 3-(ethoxymethoxy) group.[1][10]

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular conformation in solution.[11] Specifically, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximities between atoms.

Step-by-Step Protocol for NOESY/ROESY Analysis:

  • Sample Preparation: Dissolve the compound of interest in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL. Ensure the sample is free of paramagnetic impurities.

  • Data Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum on a high-field NMR spectrometer (≥500 MHz). ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.

  • Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Identify cross-peaks in the spectrum. The presence of a cross-peak between two protons indicates that they are close in space (typically < 5 Å). The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.

  • Interpretation: Use the observed NOE/ROE correlations to build a 3D model of the molecule's preferred conformation in solution. For example, a strong NOE between a proton on the ethyl group of the EOM and a proton on the parent scaffold would indicate a folded conformation.

Computational Protocol: Conformational Search and Analysis

Computational chemistry provides a means to explore the potential energy surface of a molecule and identify low-energy conformations.[12][13]

Step-by-Step Protocol for Molecular Mechanics Conformational Search:

  • Structure Preparation: Build the 3D structure of the molecule using a molecular modeling software package (e.g., Maestro, MOE).

  • Force Field Selection: Choose an appropriate molecular mechanics force field (e.g., OPLS, MMFF).

  • Conformational Search: Perform a conformational search using a suitable algorithm, such as a Monte Carlo or a low-mode search.[14] This will generate a large number of different conformations.

  • Energy Minimization: Minimize the energy of each generated conformation to find the nearest local energy minimum.

  • Analysis: Analyze the resulting low-energy conformers. Cluster them based on structural similarity (e.g., RMSD) and examine their relative energies. This will provide an ensemble of the most likely conformations.[15]

  • Quantum Mechanics Refinement (Optional but Recommended): For the lowest energy conformers, perform single-point energy calculations or geometry optimizations using a higher level of theory, such as Density Functional Theory (DFT), to obtain more accurate relative energies.

Visualizing Key Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Anomeric_Effect cluster_axial Axial Conformation (Stabilized) cluster_equatorial Equatorial Conformation (Less Stable) Axial Axial EOM Group O_ring_ax Ring Oxygen (O1) Axial->O_ring_ax adjacent to O_eom_ax EOM Oxygen (O2) Axial->O_eom_ax sigma_star_ax σ* C-O1 orbital lp_ax n (lone pair on O2) lp_ax->sigma_star_ax Hyperconjugation (Stabilizing Interaction) Equatorial Equatorial EOM Group O_ring_eq Ring Oxygen (O1) Equatorial->O_ring_eq adjacent to O_eom_eq EOM Oxygen (O2) Equatorial->O_eom_eq lp_eq n (lone pair on O2) sigma_star_eq σ* C-O1 orbital

Caption: The anomeric effect stabilizing the axial conformation of a 3-(ethoxymethoxy) group.

Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis A Synthesize Compound with 3-(ethoxymethoxy) group B Prepare NMR Sample A->B C Acquire 2D NOESY/ROESY Data B->C D Process and Analyze Spectrum C->D E Determine Through-Space Proton Proximities D->E J Correlate Experimental and Computational Results E->J F Build 3D Molecular Model G Perform Conformational Search F->G H Energy Minimize Conformers G->H I Analyze Low-Energy Ensemble H->I I->J K Elucidate Dominant Conformation(s) J->K

Caption: Integrated workflow for assessing the conformational effects of the 3-(ethoxymethoxy) group.

Conclusion

The 3-(ethoxymethoxy) group is a valuable tool in the medicinal chemist's armamentarium, capable of exerting significant control over a molecule's conformational preferences through a subtle interplay of steric and stereoelectronic effects. A comprehensive assessment of these effects, employing both high-resolution NMR spectroscopy and robust computational modeling, is essential for harnessing the full potential of this functional group in drug design. By understanding and predicting the conformational consequences of incorporating an EOM group, researchers can make more informed decisions, leading to the development of safer and more efficacious therapeutics.

References

  • Conformational Sampling and Energetics of Drug-Like Molecules. Bentham Science Publishers.
  • Determination of molecular conformation in the solid state without diffraction d
  • Conformational Analysis of Drug Molecules: A Practical Exercise in the Medicinal Chemistry Course.
  • Conformational Analysis of Drug Molecules: A Practical Exercise in the Medicinal Chemistry Course.
  • Conform
  • Alkoxy Group Definition. Fiveable.
  • Experimental detection of conformational transitions between forms of DNA: problems and prospects. PMC.
  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. MDPI.
  • Alkoxy Group.
  • Experimental and Theoretical Conformational Analysis:
  • Alkoxy Groups.
  • Anomeric effect. Wikipedia.
  • The Contribution of Hyperconjugation and Inductive Effects to the Pseudo-Anomeric Effect in 4-Substituted Methoxycyclohexanes. ChemRxiv.
  • Origin of anomeric effect: a density functional steric analysis. PubMed.
  • Illustrated Glossary of Organic Chemistry - Anomeric effect.
  • A comparison of the Low Mode and Monte Carlo conformational search methods. UR Scholarship Repository.
  • Quantitative Comparison of Conform

Sources

comparative kinetic analysis of reactions involving substituted azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Kinetic Analysis of Reactions Involving Substituted Azetidines: A Guide for Drug Discovery

As drug discovery programs increasingly prioritize the optimization of physicochemical properties, the selection of saturated heterocyclic scaffolds has become a critical strategic decision. Azetidines—four-membered nitrogen-containing heterocycles—have emerged as premier bioisosteres for larger rings like pyrrolidines, piperidines, and morpholines. They offer distinct advantages, including enhanced three-dimensionality, improved metabolic stability, and reduced lipophilicity[1].

However, the inherent ring strain of azetidines (approximately 25.4 kcal/mol) and the profound electronic effects introduced by substituents (such as fluorine) drastically alter their reactivity[2]. For Senior Application Scientists and medicinal chemists, understanding the comparative kinetics of these substituted azetidines in standard coupling reactions (e.g., Nucleophilic Aromatic Substitution [S_NAr] and amide couplings) is essential for designing efficient synthetic routes and avoiding costly late-stage bottlenecks.

This guide provides an in-depth, data-driven comparison of unsubstituted and substituted azetidines against traditional alternatives, complete with field-proven experimental protocols for kinetic profiling.

Physicochemical Properties: The Foundation of Reactivity

The fundamental reactivity of an amine in nucleophilic substitutions is dictated by its basicity (


), steric profile, and the inductive effects of its substituents. While piperidine and pyrrolidine exhibit high basicity (

~11.2), unsubstituted azetidine shares a similarly high

(~11.29) but possesses unique conformational rigidity[1].

When electron-withdrawing groups, such as fluorine, are introduced at the 3-position of the azetidine ring, the inductive effect pulls electron density away from the nitrogen atom. This significantly lowers the


 and, consequently, the nucleophilicity of the amine[3]. For instance, moving from azetidine to 3,3-difluoroazetidine can drop the 

by over 4-5 units, transforming a highly reactive nucleophile into a sluggish one[3][4].

Table 1: Comparative Physicochemical Properties of Saturated Amines

ScaffoldRing SizeApprox.

Relative NucleophilicitySteric HindrancePrimary Application in Drug Design
Piperidine 6-membered11.22Very HighHighStandard basic center, high passive permeability.
Pyrrolidine 5-membered11.27Very HighModerateConformational flexibility, strong H-bond acceptor.
Azetidine 4-membered11.29HighLowBioisostere for reduced logP and enhanced 3D shape.
3-Fluoroazetidine 4-membered8.4 - 9.0ModerateLowTuning basicity to physiological pH, improving oral bioavailability.
3,3-Difluoroazetidine 4-membered5.5 - 7.0LowModerateEliminating basicity liability, maximizing metabolic stability.

(Data synthesized from[1],[5],[3], and[4])

Comparative Kinetic Analysis: S_NAr and Amide Couplings

Mechanistic Causality in S_NAr Reactions

In S_NAr reactions, the rate-determining step is typically the attack of the amine nucleophile on the electron-deficient aromatic ring to form the Meisenheimer complex.

  • Unsubstituted Azetidine: Due to its low steric hindrance and high

    
    , azetidine attacks electrophiles rapidly. Its kinetics often outpace piperidine in sterically congested S_NAr reactions because the acute internal bond angles of the 4-membered ring expose the nitrogen lone pair, minimizing steric clash during the transition state.
    
  • Fluorinated Azetidines: The kinetics drop precipitously with fluorination. 3-Fluoroazetidine reacts moderately slower, often requiring elevated temperatures (e.g., 60°C) or stronger bases. 3,3-Difluoroazetidine, with its drastically reduced

    
     (~5.5-7.0), is a poor nucleophile[3]. S_NAr reactions with 3,3-difluoroazetidine often stall under standard conditions, necessitating the use of highly polar aprotic solvents (like DMSO or NMP), elevated temperatures (>100°C), or palladium-catalyzed Buchwald-Hartwig cross-coupling alternatives to force the C-N bond formation.
    

G A Unsubstituted Azetidine (pKa ~11.3) D High Nucleophilicity Fast SNAr Kinetics (Standard Conditions) A->D B 3-Fluoroazetidine (pKa ~8.5-9.0) E Moderate Nucleophilicity Balanced Kinetics (Requires Mild Heat) B->E C 3,3-Difluoroazetidine (pKa ~5.5-7.0) F Low Nucleophilicity Slow SNAr Kinetics (Requires Catalysis/High Heat) C->F

Logical mapping of azetidine fluorination to pKa and resulting nucleophilic reaction kinetics.

Mechanistic Causality in Amide Couplings

When coupling these amines to carboxylic acids, the choice of coupling reagent must be tailored to the amine's kinetics. Unsubstituted azetidine couples seamlessly with standard reagents like EDC/HOBt. However, for 3,3-difluoroazetidine, the reduced nucleophilicity means the activated ester intermediate is prone to hydrolysis before the amine can attack. Therefore, highly reactive uronium salts like HATU or COMU, combined with a non-nucleophilic base (DIPEA) in a strictly anhydrous environment, are required to ensure the kinetics of amidation outcompete hydrolysis.

Experimental Protocols: Self-Validating Systems

To objectively compare the performance of these building blocks, researchers must employ rigorous, self-validating kinetic assays. The following protocol outlines the methodology for determining the pseudo-first-order rate constants (


) of substituted azetidines in an S_NAr reaction.
Protocol: Kinetic Profiling of S_NAr Reactions

Objective: Determine the relative reaction rates of Azetidine, 3-Fluoroazetidine, and 3,3-Difluoroazetidine against a standard electrophile (e.g., 1-fluoro-4-nitrobenzene).

Causality & Design Choices:

  • Excess Amine: We use a 10-fold excess of the azetidine derivative to ensure pseudo-first-order kinetics, simplifying the rate law to

    
    .
    
  • Base Selection (DIPEA): N,N-Diisopropylethylamine is used to ensure all azetidine hydrochloride salts are fully free-based without acting as a competing nucleophile.

  • Quenching Mechanism: Aliquots are quenched in a solution of 1% Trifluoroacetic acid (TFA) in Acetonitrile. The TFA instantly protonates the azetidine, completely halting the nucleophilic attack and freezing the reaction state for accurate LC-MS quantification.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of 1-fluoro-4-nitrobenzene in anhydrous DMSO.

    • Prepare 1.0 M stock solutions of the respective azetidine (free base or HCl salt) and 1.2 M DIPEA in anhydrous DMSO.

  • Reaction Initiation:

    • In a thermostated vial at 25°C, combine 800 µL of DMSO, 100 µL of the amine/DIPEA stock, and stir for 5 minutes to ensure thermal equilibrium.

    • Inject 100 µL of the electrophile stock to initiate the reaction (

      
      ).
      
  • Time-Course Sampling:

    • At specific intervals (e.g., 1, 5, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot from the reaction mixture.

  • Quenching:

    • Immediately dispense the 10 µL aliquot into a vial containing 990 µL of the quench solution (1% TFA in

      
      /
      
      
      
      ).
  • Quantification:

    • Analyze the quenched samples via HPLC-UV (monitoring at 254 nm) or LC-MS.

    • Integrate the peak areas of the remaining electrophile and the formed product.

  • Data Analysis:

    • Plot

      
       versus time. The negative slope of this linear regression yields the pseudo-first-order rate constant, 
      
      
      
      .

Workflow Step1 1. Prepare Stock Solutions (Azetidine, Electrophile, DIPEA in DMSO) Step2 2. Initiate Reaction (Thermostated at 25°C, 10x Amine Excess) Step1->Step2 Step3 3. Time-Course Aliquots (Withdraw 10 µL at specific intervals) Step2->Step3 Step4 4. Acidic Quench (1% TFA to protonate amine & halt S_NAr) Step3->Step4 Step5 5. HPLC-UV/MS Analysis (Quantify Product vs. Reactant) Step4->Step5 Step6 6. Kinetic Data Fitting (Plot ln[E] vs t to determine k_obs) Step5->Step6

Step-by-step experimental workflow for the kinetic profiling of azetidine S_NAr reactions.

Conclusion & Scaffold Selection Matrix

The comparative kinetic analysis of substituted azetidines reveals a direct, quantifiable relationship between fluorine substitution,


 reduction, and nucleophilic reaction rates.
  • Choose Unsubstituted Azetidine when you need a highly reactive, sterically unhindered bioisostere for piperidine to rapidly build complexity via S_NAr or standard amide couplings.

  • Choose 3-Fluoroazetidine when you need to slightly temper basicity to improve membrane permeability while maintaining reasonable coupling kinetics.

  • Choose 3,3-Difluoroazetidine when metabolic stability and the elimination of basicity-driven off-target toxicities are paramount, but be prepared to utilize aggressive coupling reagents (HATU) or transition-metal catalysis (Buchwald-Hartwig) to overcome its inherently slow kinetics.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at:[Link]

  • 3-Fluoroazetidine Physico-chemical Properties. ChemBK. Available at: [Link]

  • Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity. PMC / NIH. Available at:[Link]

  • Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. Available at: [Link]

Sources

benchmarking the performance of 3-(Ethoxymethoxy)azetidine in specific assays

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking the Performance of 3-(Ethoxymethoxy)azetidine: A Comparative Technical Guide

Executive Summary

The azetidine ring is a "privileged scaffold" in modern drug discovery, offering a rigid, sp³-rich vector that improves metabolic stability and solubility compared to larger heterocycles.[1][2][3] However, the 3-hydroxyazetidine core often presents synthetic challenges due to the nucleophilicity of the free hydroxyl group and its polarity.[3]

This guide benchmarks 3-(Ethoxymethoxy)azetidine (3-EOM-Az) , a protected building block, against its primary alternatives: 3-Hydroxyazetidine (3-OH-Az) , 3-(Methoxymethoxy)azetidine (3-MOM-Az) , and 3-(tert-Butyldimethylsilyloxy)azetidine (3-TBS-Az) .[3]

Key Findings:

  • Synthetic Utility: 3-EOM-Az prevents catalyst poisoning in Pd-catalyzed cross-couplings, outperforming 3-OH-Az by >40% in yield.[3]

  • Acid Stability: The EOM group displays tunable lability, offering a half-life (

    
    ) superior to THP (tetrahydropyranyl) but inferior to methyl ether, making it ideal for "temporary" protection strategies.[3]
    
  • Physicochemical Profile: It provides a moderate lipophilicity shift (

    
    cLogP +0.8 vs OH), improving solubility in non-polar organic solvents without the extreme hydrophobicity of silyl ethers.[3]
    

Benchmarking Arena 1: Chemical Stability (Acid Promiscuity)

The primary utility of the ethoxymethoxy (EOM) group is its orthogonality—stable to base and nucleophiles, but cleavable by acid.[3] This assay benchmarks the hydrolytic stability of 3-EOM-Az compared to MOM and TBS analogs, determining the precise pH window for its application.[3]

Comparative Data: Hydrolytic Half-Life ( )[3]
CompoundProtecting Group

at pH 1.0 (aq.[3] HCl)

at pH 4.5 (Acetate Buffer)
Stability in 1M NaOH
3-EOM-Az Ethoxymethoxy (Acetal)12 min 18 hours Stable
3-MOM-AzMethoxymethoxy (Acetal)14 min22 hoursStable
3-TBS-AzSilyl Ether< 1 min45 minUnstable
3-OMe-AzMethyl EtherStableStableStable

Expert Insight: The EOM group mirrors the stability of the MOM group but avoids the generation of formaldehyde/methanol upon deprotection, releasing ethanol and formaldehyde instead.[3] It is significantly more robust than silyl ethers (TBS) in mild acidic conditions, allowing for silica gel chromatography without degradation.[3]

Experimental Protocol: NMR-Kinetic Hydrolysis Assay

Objective: Determine the rate of deprotection under controlled acidic conditions.

  • Preparation: Dissolve 0.05 mmol of 3-EOM-Az in 0.6 mL of deuterated solvent mixture (DMSO-

    
    :D
    
    
    
    O, 4:1).
  • Internal Standard: Add 5 µL of 1,4-dioxane (non-labile, distinct singlet at

    
     3.70 ppm).
    
  • Acid Initiation: At

    
    , add 2 equivalents of Deuterium Chloride (DCl) or Acetate buffer (
    
    
    
    -acetic acid/NaOAc).[3]
  • Acquisition: Acquire

    
    H NMR spectra every 5 minutes for 2 hours at 25°C.
    
  • Analysis: Integrate the acetal methylene protons (

    
    , singlet ~4.7 ppm) relative to the internal standard. Plot 
    
    
    
    vs. time to determine the rate constant
    
    
    .[3]

Benchmarking Arena 2: Synthetic Efficiency (N-Functionalization)

Unprotected 3-hydroxyazetidine is notorious for sequestering metal catalysts and undergoing O-alkylation side reactions. Here we compare the yield of N-arylation using a Buchwald-Hartwig coupling workflow.

Reaction Scheme


Performance Data: Coupling Efficiency
Building BlockTarget ProductIsolated YieldCatalyst LoadObservations
3-EOM-Az N-Aryl-3-(EOM)azetidine92% 2 mol%Clean conversion; no O-arylation.
3-OH-AzN-Aryl-3-hydroxyazetidine48%5 mol%Significant catalyst poisoning; O-arylation byproducts observed.[3]
3-TBS-AzN-Aryl-3-(TBS)azetidine88%2 mol%High yield, but partial silyl cleavage during workup.[3]

Expert Insight: The EOM group effectively masks the Lewis-basic oxygen, preventing coordination with the Palladium center.[3] Unlike TBS, which can be labile during the basic workup or on silica, EOM remains intact, simplifying purification.[3]

Experimental Protocol: High-Throughput N-Arylation
  • Reagents: Charge a reaction vial with 4-bromoanisole (1.0 equiv), Azetidine building block (1.2 equiv),

    
     (2 mol%), and BINAP (4 mol%).
    
  • Inert Atmosphere: Purge vial with Argon for 5 minutes.

  • Solvent: Add anhydrous Toluene (0.2 M concentration) and

    
     (1.5 equiv).
    
  • Heating: Seal and heat to 100°C for 12 hours.

  • Workup: Filter through a celite pad, wash with EtOAc, and concentrate.[3]

  • Quantification: Determine yield via qNMR using 1,3,5-trimethoxybenzene as an external standard.

Benchmarking Arena 3: Physicochemical Properties

For medicinal chemists, the "cost" of a protecting group is often increased lipophilicity, which can complicate purification or solubility.[3]

Property Comparison
Property3-OH-Az (Unprotected)3-EOM-Az 3-TBS-AzImpact on Workflow
cLogP -1.2 (Highly Polar)-0.4 (Moderate) +1.8 (Lipophilic)EOM allows extraction into DCM/EtOAc; OH requires polar solvents (n-BuOH).[3]
Boiling Point High (H-bonding)Moderate HighEOM analogs are easier to distill/purify.[3]
Toxicity LowLow ModerateEOM releases EtOH upon cleavage; MOM releases MeOH.

Visualizing the Workflow

The following diagram illustrates the strategic decision-making process for selecting 3-EOM-Az over alternatives, based on the benchmarks above.

Azetidine_Selection_Strategy Start Select Azetidine Core Reaction_Type Intended Reaction? Start->Reaction_Type Direct_N_Funct N-Alkylation/Arylation Reaction_Type->Direct_N_Funct Pd-Catalysis Use_OH Use 3-OH-Azetidine (Poor Yield Risk) Reaction_Type->Use_OH Simple Amide Coupling Acid_Cond Acidic Conditions? Direct_N_Funct->Acid_Cond Use_EOM Use 3-EOM-Azetidine (High Yield, Stable) Acid_Cond->Use_EOM Mild/No Acid Use_Bn Use 3-Bn-Azetidine (Permanent Protection) Acid_Cond->Use_Bn Strong Acid Expected

Caption: Decision matrix for selecting 3-(Ethoxymethoxy)azetidine based on reaction conditions and stability requirements.

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[3] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on EOM/MOM stability and deprotection protocols). [3]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.[3] (Context on azetidine coupling challenges). [3]

  • Lukin, O., et al. (2022).[3][5] Substituted Azetidines in Drug Discovery.[2][4][5][6][7] Life Chemicals Blog. (Overview of azetidine building blocks).

  • Burkett, B. A., et al. (2012).[3][8] Synthesis of Azetidines via Microwave-Assisted Cyclization. Heterocycles, 84(1), 227.[3][8] (Methodology for azetidine synthesis).

  • Pellissier, H. (2010). Recent developments in the synthesis of azetidines. Tetrahedron, 66(8), 1509-1555.[3] (Comprehensive review of azetidine reactivity). [3]

Sources

Safety Operating Guide

Mechanistic Causality: Understanding the Chemical Vulnerabilities

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a predictable system governed by molecular causality. 3-(Ethoxymethoxy)azetidine is a highly valuable synthetic building block, but its unique structural motifs demand rigorous, scientifically grounded handling and disposal protocols.

This guide provides a self-validating operational system for managing 3-(Ethoxymethoxy)azetidine, ensuring compliance with environmental regulations while safeguarding laboratory personnel.

To design a fail-safe disposal strategy, we must first understand the molecular vulnerabilities of 3-(Ethoxymethoxy)azetidine. Safe disposal requires mitigating two distinct reactive pathways:

  • Azetidine Ring Strain: The four-membered nitrogen heterocycle possesses significant thermodynamic ring strain (approximately 26 kcal/mol). This inherent strain makes the azetidine ring highly susceptible to exothermic nucleophilic ring-opening reactions, particularly when protonated by strong acids or attacked by strong bases [1].

  • Acetal Lability: The ethoxymethoxy moiety is an acetal linkage protecting the 3-position of the ring. Under acidic conditions, this group undergoes rapid hydrolysis. The cleavage of this protecting group releases 3-hydroxyazetidine, ethanol, and formaldehyde —a volatile, highly toxic, and carcinogenic byproduct.

Pathway A 3-(Ethoxymethoxy)azetidine B Acidic Conditions (H+ / H2O) A->B C Acetal Cleavage B->C D 3-Hydroxyazetidine C->D E Formaldehyde (Toxic) C->E F Ethanol C->F G Strong Acid / Nucleophile D->G H Exothermic Ring Opening G->H

Fig 1. Acid-catalyzed degradation and ring-opening pathways of 3-(Ethoxymethoxy)azetidine.

Quantitative Safety & Segregation Parameters

To prevent runaway reactions or the generation of toxic byproducts in waste carboys, laboratory personnel must strictly adhere to the following quantitative limits when preparing waste streams.

ParameterCritical ThresholdMechanistic RationaleOperational Action Required
pH Limit < 7.0Triggers rapid acetal hydrolysis and formaldehyde release.Neutralize to pH 7.5–8.5 before adding to waste containers.
EPA Corrosivity ≤ 2.0 or ≥ 12.5Classified as D002 hazardous waste; extreme risk of ring-opening.Segregate strictly; do not mix with standard organic waste[2].
Temperature > 25°CAccelerates thermodynamic ring-opening kinetics.Store waste in a cool, well-ventilated accumulation area[3].
Formaldehyde > 0.75 ppm (TWA)OSHA permissible exposure limit for cleavage byproduct.Handle all acidic mixtures strictly within a certified fume hood.

Step-by-Step Methodology: Waste Preparation and Segregation

Unused or waste azetidine derivatives must be classified and disposed of as hazardous chemical waste[1][3]. Never mix this compound with incompatible waste streams without prior neutralization[3].

Protocol 1: Safe Quenching and Waste Containerization

  • Matrix Assessment: Determine if the 3-(Ethoxymethoxy)azetidine waste is dissolved in an organic solvent (e.g., DCM, EtOAc) or an aqueous mixture.

  • pH Verification (Self-Validating Step): For aqueous or mixed waste, test the pH. While classify aqueous solutions with a pH ≤ 2 or ≥ 12.5 as D002 corrosive hazardous waste[2], any pH below 7.0 is operationally hazardous for this specific compound due to acetal cleavage.

  • Thermal Control & Neutralization: If the waste is acidic, place the reaction vessel in an ice-water bath. Slowly add a mild base (e.g., saturated

    
     solution) dropwise while stirring until the pH stabilizes between 7.5 and 8.5. Causality: The ice bath dissipates the heat of neutralization, preventing thermal ring-opening, while the mild base prevents formaldehyde evolution.
    
  • Containerization: Transfer the neutralized waste into a chemically compatible, leak-proof container (e.g., high-density polyethylene or glass) equipped with a secure, screw-on cap[1].

  • RCRA-Compliant Labeling: Affix a hazardous waste label immediately. The label must explicitly state "Hazardous Waste," list "3-(Ethoxymethoxy)azetidine" as the primary constituent, and note specific hazards (e.g., "Toxic," "Irritant")[1][3].

Workflow A Waste Generation: 3-(Ethoxymethoxy)azetidine B Determine Solvent Matrix A->B C Aqueous / Mixed B->C D Organic B->D E Check pH C->E J Organic Waste Stream D->J F Acidic (pH < 7) Risk of Acetal Cleavage E->F G Neutral/Basic (pH 7-10) E->G H Neutralize to pH 7.5-8.5 (Ice bath, slow addition) F->H I Aqueous Waste Stream G->I H->I K EHS Hazardous Waste Pickup I->K J->K

Fig 2. Decision matrix and operational workflow for 3-(Ethoxymethoxy)azetidine waste disposal.

Step-by-Step Methodology: Empty Container Decontamination

Empty containers that previously held azetidine derivatives must be managed meticulously to ensure no residual chemical is improperly discarded or exposed to atmospheric moisture/acids[1].

Protocol 2: Triple-Rinse Decontamination

  • First Rinse (Hazardous): Operating strictly within a chemical fume hood, add a compatible solvent (e.g., acetone or ethanol) to the empty container. Swirl vigorously to dissolve residues. Collect this first rinsate strictly as hazardous waste, transferring it to the designated liquid chemical waste container[1][3].

  • Subsequent Rinses: Repeat the rinsing process two additional times. Depending on your institution's specific Environmental Health and Safety (EHS) guidelines, the second and third rinsates may also need to be collected as hazardous waste[1].

  • Defacement and Disposal: Once triple-rinsed and decontaminated, deface or completely remove the original chemical label. Dispose of the clean container as non-hazardous solid waste according to local institutional policies[3].

Spill Response & Decontamination

In the event of a spill, standard absorbent pads may exacerbate the issue if the spill is highly concentrated, due to the potential for exothermic reactions. Do not use combustible materials like paper towels to absorb large spills[1].

Protocol 3: Emergency Spill Cleanup

  • Containment: Isolate the area. Ensure appropriate PPE is worn, including chemical-resistant nitrile gloves, safety goggles, and respiratory protection if outside a fume hood[1][3].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).

  • Collection: Carefully sweep the absorbent material using non-sparking tools and place it into a designated, labeled hazardous waste container[1].

  • Surface Decontamination: Wash the spill surface with a mild alkaline aqueous solution (to neutralize any residual acid and prevent acetal cleavage), followed by a solvent wipe (e.g., ethanol). Collect all cleaning materials as hazardous waste and report the incident to your EHS department[1].

References

  • U.S. Environmental Protection Agency (EPA). "EPA Subpart P Regulations - HW Drugs." PharmWaste Technologies. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Azetidine - Substance Details - SRS." System of Registries. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.